Product packaging for SHP389(Cat. No.:)

SHP389

Cat. No.: B8143749
M. Wt: 485.0 g/mol
InChI Key: URUPFUYPXLMTMT-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SHP389 is a useful research compound. Its molecular formula is C23H29ClN8O2 and its molecular weight is 485.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClN8O2 B8143749 SHP389

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPFUYPXLMTMT-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SHP389: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SHP2 inhibition. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying science.

Discovery and Rationale

The discovery of this compound was the culmination of a structure-based drug design and scaffold morphing effort aimed at identifying novel allosteric inhibitors of SHP2 with improved drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Allosteric inhibition of SHP2, by locking the enzyme in an auto-inhibited conformation, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.[2]

The development of this compound originated from the optimization of a fused, bicyclic screening hit. Through iterative cycles of chemical synthesis and biological testing, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone scaffold was identified. This scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The core pyrazolopyrimidinone scaffold is constructed, followed by the introduction of the key side chains. While the specific, step-by-step synthesis of this compound is not detailed as a singular protocol in the primary literature, the general synthetic scheme for analogous pyrazolopyrimidinones is provided. The following is a representative synthesis based on the procedures described for similar compounds in the same chemical series.

General Synthetic Scheme:

G cluster_0 Pyrazolopyrimidinone Core Synthesis cluster_1 Side Chain Introduction A Substituted Hydrazine C Pyrazolopyrimidinone Core A->C Cyclization B Pyrimidinone Precursor B->C D Core Intermediate C->D Functionalization F Coupling Reaction Product D->F Suzuki or Buchwald-Hartwig Coupling E Aryl Halide E->F H This compound F->H Functional Group Interconversion & Coupling G Final Side Chain Precursor G->H

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Representative):

A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available. The general methods reported for the synthesis of analogous pyrazolopyrimidinones in the primary literature involve standard organic chemistry techniques. Key reactions include:

  • Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by cyclization.

  • Introduction of the Aryl Side Chain: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, is used to attach the substituted aryl group to the pyrazolopyrimidinone core.

  • Introduction of the Spirocyclic Side Chain: The final side chain is introduced through a nucleophilic aromatic substitution or another coupling reaction.

The purification of intermediates and the final product is typically performed using column chromatography on silica gel, and the characterization is done using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.

The primary signaling pathway modulated by this compound is the RAS-MAPK pathway. By inhibiting SHP2, this compound blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Activation This compound This compound This compound->SHP2 Inhibition

Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potency as an allosteric SHP2 inhibitor.

Table 1: In Vitro Potency of this compound

AssayIC50 (nM)
SHP2 Biochemical Assay36
p-ERK Cellular Assay36

Data sourced from MedchemExpress and MedKoo Biosciences product pages, referencing the primary literature.[2][3]

Experimental Protocols:

  • SHP2 Biochemical Assay: The enzymatic activity of SHP2 is measured in the presence of varying concentrations of the inhibitor. A common method involves a fluorescence-based assay that monitors the dephosphorylation of a substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • p-ERK Cellular Assay: A cell-based assay is used to determine the effect of the inhibitor on the downstream signaling of the MAPK pathway. This is often a Western blot or an ELISA-based assay that quantifies the levels of phosphorylated ERK in cells treated with the inhibitor.

Pharmacokinetics and In Vivo Efficacy

Detailed pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain. The primary publication indicates that this compound modulates MAPK signaling in vivo, suggesting that it has sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1] Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in various preclinical cancer models.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development of other SHP2 inhibitors is ongoing, with several compounds in various phases of clinical investigation for the treatment of solid tumors.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program. Its discovery has provided a valuable chemical tool for studying the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other SHP2 inhibitors.

References

SHP389: A Deep Dive into its Mechanism of Action in the RAS-ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389 is a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately leading to the activation of the RAS-ERK (MAPK) signaling pathway. Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on the RAS-ERK pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Allosteric Inhibition of SHP2

Unlike orthosteric inhibitors that bind directly to the catalytic active site, this compound is an allosteric inhibitor that binds to a distinct pocket on the SHP2 protein. This allosteric binding site is located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.

In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the PTP catalytic site, preventing substrate access. Upon upstream signaling, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffold proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, opening the catalytic site and activating the phosphatase.

This compound exerts its inhibitory effect by binding to and stabilizing the inactive, auto-inhibited conformation of SHP2. This prevents the conformational change required for SHP2 activation, thereby locking the enzyme in a closed state and inhibiting its phosphatase activity. The consequence of this inhibition is the disruption of the signal relay from upstream RTKs to downstream effectors in the RAS-ERK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change Grb2_SOS Grb2-SOS1 SHP2_active->Grb2_SOS Dephosphorylates regulatory sites on scaffolding proteins This compound This compound This compound->SHP2_inactive Binds & Stabilizes Inactive State RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: this compound Mechanism of Action in the RAS-ERK Pathway.

Quantitative Data

This compound has demonstrated potent inhibition of SHP2 and downstream signaling in preclinical studies. The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/Assay ConditionsReference
IC50 (SHP2) 36 nMBiochemical Assay[1]
IC50 (p-ERK) 36 nMCellular Assay[1]

Further preclinical data on the effects of this compound on cell proliferation, RAS-GTP levels, and pERK inhibition across a panel of cancer cell lines with various mutations are currently being investigated and will be updated as they become publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other SHP2 inhibitors.

RAS-GTP Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound RAS in cells.

Materials:

  • Cell lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)

  • RAF1-RBD (RAS Binding Domain) beads (e.g., agarose-conjugated)

  • GTPγS (non-hydrolyzable GTP analog for positive control)

  • GDP (for negative control)

  • Anti-RAS antibody

  • SDS-PAGE and Western blot reagents

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Lyse cells on ice with cold lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Normalize total protein concentration for each sample.

  • Incubate a portion of the lysate with RAF1-RBD beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using an anti-RAS antibody to detect the amount of active RAS pulled down.

  • Run a parallel Western blot with total cell lysates to determine the total RAS levels for normalization.

start Cell Culture & Treatment (with this compound) lysis Cell Lysis start->lysis centrifugation Clarification by Centrifugation lysis->centrifugation normalization Protein Normalization centrifugation->normalization pulldown Incubation with RAF1-RBD Beads normalization->pulldown wash Washing Steps pulldown->wash elution Elution of Bound Proteins wash->elution western Western Blotting (Anti-RAS Antibody) elution->western analysis Quantification of RAS-GTP Levels western->analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat mtt Add MTT Reagent & Incubate treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability read->calculate

References

The Structure-Activity Relationship of SHP389: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Exploration of the Allosteric Inhibition of SHP2 and the Optimization of Pyrazolopyrimidinone-Based Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of SHP389, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, immunology, and medicinal chemistry.

Introduction: SHP2 as a Therapeutic Target

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including developmental disorders and multiple cancers. Consequently, SHP2 has emerged as a compelling target for therapeutic intervention. This compound is a product of extensive medicinal chemistry efforts aimed at identifying novel, potent, and selective allosteric inhibitors of SHP2.

Structure-Activity Relationship (SAR) of Pyrazolopyrimidinone Analogs

The development of this compound originated from the optimization of a pyrazolopyrimidinone scaffold. The following tables summarize the quantitative SAR data for a series of analogs, highlighting the impact of various structural modifications on SHP2 inhibition and cellular activity.

Table 1: SAR of the Spirocyclic Amine Moiety
CompoundR GroupSHP2 IC50 (µM)p-ERK IC50 (µM)
11 4-amino-4-methylpiperidin-1-yl0.0150.091
12 (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl0.0070.036
13 (3R,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl0.0180.080
14 (S)-3-aminopiperidin-1-yl0.0250.150
15 (R)-3-aminopiperidin-1-yl0.0230.140
This compound (1) (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl0.0070.036

Data extracted from the Supporting Information of "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors", Journal of Medicinal Chemistry, 2019.

Table 2: SAR of the Pendant Chloroarene Group
CompoundAr GroupSHP2 IC50 (µM)p-ERK IC50 (µM)
14 2,3-dichlorophenyl0.0250.150
16 2,5-dichlorophenyl0.0450.250
17 3-chloro-2-(cyclopropylamino)pyridin-4-yl0.0070.036
18 2-chloro-3-methoxyphenyl0.0800.450
19 2-chloro-4-fluorophenyl0.0300.180
This compound (1) 3-chloro-2-(cyclopropylamino)pyridin-4-yl0.0070.036

Data extracted from the Supporting Information of "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors", Journal of Medicinal Chemistry, 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

SHP2 Biochemical Assay

The catalytic activity of SHP2 was determined using a prompt fluorescence assay with the surrogate substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP substrate

  • Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compounds (in DMSO)

  • 384-well black microplates

Procedure:

  • A solution of SHP2 protein is prepared in the assay buffer.

  • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • In the microplate, 5 µL of the compound solution is mixed with 10 µL of the SHP2 enzyme solution.

  • The plate is incubated for 60 minutes at room temperature to allow for compound binding.

  • The enzymatic reaction is initiated by adding 10 µL of the DiFMUP substrate solution.

  • The fluorescence intensity is measured immediately on a plate reader with excitation at 340 nm and emission at 450 nm.

  • IC50 values are calculated from the dose-response curves.

Cellular p-ERK Assay

The cellular potency of the SHP2 inhibitors was assessed by measuring the phosphorylation of ERK (p-ERK), a downstream substrate in the MAPK pathway.

Materials:

  • KYSE-520 human esophageal squamous carcinoma cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (in DMSO)

  • Lysis buffer

  • Antibodies: anti-p-ERK1/2, anti-total ERK1/2

  • ELISA or Western blotting reagents

  • 96-well cell culture plates

Procedure:

  • KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cell culture medium is replaced with a serum-free medium for 4 hours to starve the cells.

  • Cells are pre-incubated with serially diluted test compounds for 1 hour.

  • Cells are then stimulated with a growth factor (e.g., EGF or FGF) for 10 minutes to induce ERK phosphorylation.

  • The medium is aspirated, and the cells are lysed with a suitable lysis buffer.

  • The concentration of p-ERK and total ERK in the cell lysates is quantified using an ELISA kit or by Western blotting.

  • IC50 values are determined by normalizing the p-ERK signal to the total ERK signal and plotting the percentage of inhibition against the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS Activation This compound This compound This compound->SHP2_active Allosteric Inhibition

Caption: SHP2 signaling pathway and the mechanism of inhibition by this compound.

SAR_Methodology_Workflow Start Start: Scaffold Identification Synthesis Synthesis of Analog Library Start->Synthesis Biochemical_Assay Biochemical Assay (SHP2 IC50) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (p-ERK IC50) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis & Data Interpretation Cellular_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Cycles End Identification of This compound Optimization->End

Caption: General workflow for the structure-activity relationship studies of this compound.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular p-ERK Assay b1 Prepare SHP2 enzyme and compound solutions b2 Incubate enzyme and compound (60 min) b1->b2 b3 Add DiFMUP substrate b2->b3 b4 Measure fluorescence (Ex: 340nm, Em: 450nm) b3->b4 b5 Calculate IC50 b4->b5 c1 Seed and starve KYSE-520 cells c2 Pre-incubate with compound (1 hr) c1->c2 c3 Stimulate with growth factor (10 min) c2->c3 c4 Lyse cells c3->c4 c5 Quantify p-ERK and total ERK (ELISA/WB) c4->c5 c6 Calculate IC50 c5->c6

SHP2 Phosphatase Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating a variety of cellular processes. It is a critical component of multiple signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are fundamental to cell growth, differentiation, migration, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome and various malignancies, making it a compelling therapeutic target in oncology. This guide provides a comprehensive technical overview of SHP2's core signaling pathways, methodologies for its study, and its role as a target for drug development.

Introduction to SHP2

SHP2 is a ubiquitously expressed protein that acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs), cytokine receptors, and integrins. Its function is multifaceted, acting as both a phosphatase and a scaffolding protein. The structure of SHP2 consists of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.

Under basal conditions, SHP2 exists in a catalytically inactive, autoinhibited conformation where the N-SH2 domain sterically blocks the PTP domain's active site. Activation of SHP2 is a multi-step process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on activated receptors or docking/scaffolding proteins like GAB1/2 and IRS1. This binding induces a conformational change that relieves the autoinhibition, allowing the PTP domain to access its substrates.

Core Signaling Pathways Regulated by SHP2

SHP2 is a key transducer in several major signaling cascades, predominantly acting as a positive regulator of the RAS-MAPK pathway, while its influence on other pathways like PI3K/AKT and JAK/STAT can be context-dependent.

The RAS/ERK Pathway

SHP2 is a crucial upstream regulator of the RAS/ERK (MAPK) pathway, which is essential for cell proliferation and survival. Upon stimulation by growth factors (e.g., EGF, FGF, PDGF), RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins such as GAB1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains. The activated SHP2 then dephosphorylates specific substrates, leading to the activation of RAS. One key mechanism involves the dephosphorylation of RAS GTPase-activating proteins (GAPs), which are negative regulators of RAS, thereby promoting the accumulation of active, GTP-bound RAS. Activated RAS then initiates a kinase cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation.

.

SHP2_RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GAB1 GAB1 RTK->GAB1 P GrowthFactor Growth Factor (EGF, FGF, etc.) GrowthFactor->RTK SOS SOS1 Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP GEF activity SHP2 SHP2 SHP2->GAB1 Dephosphorylates (pY sites for GAP) RAS_GTP RAS-GTP (active) SHP2->RAS_GTP Promotes GAB1->SHP2 Recruits RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription SHP2_PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 RTK->GAB1 P GrowthFactor Growth Factor GrowthFactor->RTK SHP2 SHP2 GAB1->SHP2 Recruits PI3K PI3K GAB1->PI3K Recruits & Activates SHP2->GAB1 Dephosphorylates p85 binding sites PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P Downstream Downstream Effectors (mTOR, GSK3β) AKT->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival SHP2_JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates SHP2 SHP2 CytokineReceptor->SHP2 Recruits STAT STAT CytokineReceptor->STAT Recruits Cytokine Cytokine Cytokine->CytokineReceptor JAK->CytokineReceptor P JAK->STAT P SHP2->JAK Dephosphorylates STAT_P p-STAT SHP2->STAT_P STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription Phosphatase_Assay_Workflow start Start prepare Prepare Reagents (SHP2 enzyme, buffer, substrate, inhibitor) start->prepare incubate Incubate SHP2 with inhibitor prepare->incubate add_substrate Add Substrate (e.g., pNPP, DiFMUP) incubate->add_substrate reaction Incubate for reaction to occur add_substrate->reaction stop Stop Reaction reaction->stop measure Measure Product (Absorbance/Fluorescence) stop->measure end End measure->end CoIP_Workflow start Start lyse Lyse Cells to obtain protein extract start->lyse incubate_ab Incubate lysate with anti-SHP2 antibody lyse->incubate_ab precipitate Precipitate complex with Protein A/G beads incubate_ab->precipitate wash Wash beads to remove non-specific binders precipitate->wash elute Elute SHP2 and interacting proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze end End analyze->end

The Pivotal Role of SHP2 in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator of cancer cell proliferation and survival. This non-receptor protein tyrosine phosphatase functions as a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), cytokines, and growth factors, predominantly through the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. Its established role as a proto-oncogene has positioned SHP2 as a compelling therapeutic target for a wide array of malignancies. This technical guide provides an in-depth examination of the mechanisms by which SHP2 drives cancer cell proliferation, details key experimental methodologies for its study, and presents quantitative data on the effects of its inhibition and depletion.

Introduction

SHP2 is a ubiquitously expressed protein tyrosine phosphatase that, counterintuitively for a phosphatase, often plays a positive role in signal transduction.[1][2] It is a key mediator of signaling pathways that are fundamental to cell growth, differentiation, and survival.[3] Dysregulation of SHP2 activity, through either genetic mutations or overexpression, is implicated in the pathogenesis of numerous human cancers, including lung, breast, colorectal, and hematopoietic malignancies.[4][5][6] SHP2's central role in oncogenic signaling has spurred the development of potent and selective allosteric inhibitors, several of which are currently in clinical trials.[7] This guide delves into the core molecular mechanisms of SHP2-mediated cancer cell proliferation, offering a technical resource for researchers and drug developers in the field of oncology.

SHP2 Signaling Pathways in Cancer Proliferation

SHP2 integrates signals from various upstream receptors to modulate several key downstream pathways critical for cell proliferation.

The RAS-ERK Pathway

The most well-characterized function of SHP2 is its role as a crucial activator of the RAS-ERK (also known as MAPK) signaling cascade.[2] Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins like Grb2-associated binder 1 (Gab1). This recruitment relieves the auto-inhibited conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, including RAS GTPase-activating proteins (GAPs), which in turn promotes the accumulation of the active, GTP-bound form of RAS.[8] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to activate transcription factors that drive cell cycle progression and proliferation.[8]

SHP2_RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS recruits RAS RAS SOS->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Diagram 1: SHP2 in the RAS-ERK Signaling Pathway.
The PI3K-AKT Pathway

SHP2's role in the phosphatidylinositol 3-kinase (PI3K)-AKT pathway is more complex and can be context-dependent. In some cancers, such as breast cancer, SHP2 has been shown to positively regulate this pathway, contributing to cell proliferation and survival.[9] SHP2 can dephosphorylate and inactivate phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K-AKT pathway. By inhibiting PTEN, SHP2 promotes the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets to promote cell cycle progression and inhibit apoptosis.

SHP2_PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation SHP2 SHP2 PTEN PTEN SHP2->PTEN dephosphorylates (inactivates) PTEN->PIP3 dephosphorylates (inactivates) SHP2_Activity_Assay_Workflow Cell_Lysate Cell Lysate IP Immunoprecipitation with anti-SHP2 beads Cell_Lysate->IP Wash Wash beads IP->Wash Add_Substrate Add Phosphopeptide Substrate Wash->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure_Phosphate Measure Free Phosphate Centrifuge->Measure_Phosphate

References

The Allosteric Binding Site of SHP389 on SHP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of SHP389, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the structural basis of the this compound-SHP2 interaction, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to SHP2 and its Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) cascade.[1] It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.

SHP2 exists in an autoinhibited conformation, where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as this compound, function by binding to a site distinct from the active site. This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3]

The this compound Binding Site on SHP2

The co-crystal structure of SHP2 in complex with this compound (PDB ID: 6MDC) reveals a well-defined allosteric binding pocket located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the PTP domains.[1] This "tunnel-like" pocket is a hallmark of this class of allosteric inhibitors.

Key Interacting Residues:

A detailed analysis of the SHP2-SHP389 interface in the 6MDC structure highlights several key residues crucial for the binding and stabilization of the inhibitor. These interactions are a combination of hydrogen bonds, hydrophobic interactions, and a cation-π interaction.

Interacting SHP2 ResidueDomainType of Interaction with this compound
Arg111 C-SH2Hydrogen Bond, Cation-π Interaction
Glu250 PTPHydrogen Bond
Met70 N-SH2Hydrophobic
Ala72 N-SH2Hydrophobic
Gln79 N-SH2Hydrophobic
Thr108 C-SH2Hydrophobic
Phe113 C-SH2Hydrophobic
Thr253 PTPHydrophobic
Gln257 PTPHydrophobic

This table is generated based on the analysis of the PDB entry 6MDC and may not be exhaustive.

The pyrazolopyrimidinone core of this compound forms crucial hydrogen bonds with Arg111 and Glu250. The 2-amino, 3-chloropyridine moiety engages in a cation-π interaction with the side chain of Arg111, further anchoring the inhibitor in the pocket. The surrounding hydrophobic residues from all three domains create a favorable environment for the binding of the rest of the this compound molecule.

Quantitative Data for this compound-SHP2 Interaction

The inhibitory potency of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound SHP2Enzymatic Assay36[4]
This compound p-ERKCellular Assay36[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's interaction with SHP2.

In Vitro SHP2 Enzymatic Inhibition Assay (Representative Protocol)

This protocol is adapted from established methods for measuring SHP2 phosphatase activity and its inhibition.[5][6]

Objective: To determine the IC50 value of this compound against SHP2.

Materials:

  • Recombinant full-length human SHP2 protein

  • This compound (or other test inhibitors) dissolved in DMSO

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, 1 mM EDTA, and 0.05% BSA.

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of recombinant SHP2 protein (e.g., 2.5 nM final concentration) in Assay Buffer to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding 10 µL of DiFMUP substrate (e.g., 200 µM final concentration) in Assay Buffer to each well.

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the final fluorescence intensity.

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Representative Protocol)

CETSA is a powerful method to confirm target engagement of an inhibitor in a cellular context.[7][8]

Objective: To demonstrate the binding of this compound to SHP2 in intact cells.

Materials:

  • Cells expressing SHP2 (e.g., KYSE-520)

  • This compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against SHP2 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Collect the supernatant and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody. An antibody against a loading control should also be used.

  • Quantify the band intensities.

  • Plot the amount of soluble SHP2 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

This compound, by inhibiting SHP2, modulates several key signaling pathways implicated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

SHP2 in the RAS-RAF-MEK-ERK Signaling Pathway

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation SHP2->RAS_GTP promotes activation This compound This compound This compound->SHP2 inhibits

Caption: SHP2's role in the RAS-RAF-MEK-ERK pathway and its inhibition by this compound.

SHP2 in the JAK-STAT Signaling Pathway

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT CytokineReceptor->STAT recruits and phosphorylates JAK->CytokineReceptor phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression SHP2 SHP2 SHP2->JAK dephosphorylates (negative regulation) This compound This compound This compound->SHP2 inhibits

Caption: SHP2's modulatory role in the JAK-STAT pathway and the effect of this compound.

SHP2 in the PD-1/PD-L1 Immune Checkpoint Pathway

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) or Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds SHP2 SHP2 PD1->SHP2 recruits TCR T-Cell Receptor (TCR) Downstream Downstream Signaling (e.g., PI3K, ZAP70) TCR->Downstream activates SHP2->Downstream dephosphorylates TCellActivation T-Cell Activation Downstream->TCellActivation This compound This compound This compound->SHP2 inhibits

Caption: SHP2's role in the PD-1/PD-L1 pathway and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cellular Characterization cluster_Data Data Analysis & Interpretation BiochemicalAssay Biochemical Assay (e.g., Enzymatic Inhibition) IC50 IC50 Determination BiochemicalAssay->IC50 BindingAssay Binding Assay (e.g., SPR, ITC) BindingKinetics Binding Kinetics (Ki, Kd) BindingAssay->BindingKinetics Crystallography X-ray Crystallography (PDB: 6MDC) StructuralAnalysis Structural Analysis Crystallography->StructuralAnalysis CETSA Cellular Thermal Shift Assay (Target Engagement) CellularPotency Cellular Potency & Effect CETSA->CellularPotency WesternBlot Western Blot (Pathway Modulation) WesternBlot->CellularPotency ProliferationAssay Cell Proliferation Assay ProliferationAssay->CellularPotency

References

SHP389 (TNO155): A Novel SHP2 Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a key regulator of the tumor microenvironment (TME).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors and hematological malignancies.[2][4] SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of SHP2 currently under clinical investigation.[5][6] This technical guide provides a comprehensive overview of this compound and its effects on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

Introduction to SHP2 and its Role in Cancer

SHP2 is a ubiquitously expressed phosphatase that integrates signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[2][3] It acts as a critical signaling hub, modulating pathways that are frequently hyperactivated in cancer, such as those driven by EGFR, KRAS, and BRAF mutations.[1][4] Beyond its cell-intrinsic roles in promoting tumor growth, SHP2 is a key regulator of the immune landscape within the TME.[1] It is involved in the PD-1/PD-L1 immune checkpoint pathway, influencing T-cell activation and exhaustion.[5][7] Furthermore, SHP2 signaling can modulate the function of various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), often contributing to an immunosuppressive TME that fosters tumor progression and resistance to therapy.[8][9] The dual role of SHP2 in both tumor cell proliferation and immune evasion makes it a compelling therapeutic target in oncology.[10]

This compound (TNO155): A Potent and Selective Allosteric SHP2 Inhibitor

This compound (TNO155) is an orally bioavailable, allosteric inhibitor that locks SHP2 in an auto-inhibited conformation.[5][10] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[5] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.[11]

Effects of this compound on the Tumor Microenvironment

SHP2 inhibition by agents like this compound instigates a multi-faceted remodeling of the TME, impacting both innate and adaptive immune responses.

Modulation of T-Cell Function

SHP2 is a crucial downstream effector of the PD-1 signaling pathway, which is a major immune checkpoint that suppresses T-cell activity.[7] Inhibition of SHP2 can augment CD8+ cytotoxic T-cell mediated anti-tumor immunity.[10] Preclinical studies with SHP2 inhibitors have shown increased production of effector cytokines such as IFN-γ and granzyme B by tumor-infiltrating CD8+ T-cells.[10]

Repolarization of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are a key component of the TME and can exist in either a pro-inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling has been implicated in promoting the M2-like phenotype of TAMs.[12] Inhibition of SHP2 can lead to the repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor functions.[13][14]

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. SHP2 signaling is involved in the differentiation and function of myeloid cells.[8][15] Inhibition of SHP2 has the potential to reduce the accumulation and suppressive activity of MDSCs within the TME.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SHP2 inhibitors, including this compound (TNO155).

Table 1: Clinical Trial Data for TNO155 (this compound)

ParameterValueStudy/Reference
Phase I Monotherapy (NCT03114319)
Number of Patients118[1][4]
Common Cancer TypesColorectal (54%), GIST (16%), NSCLC (12%)[1][4]
Dosing Schedules1.5-70 mg QD (2w on/1w off), 30-50 mg BID (2w on/1w off), 30-60 mg QD (3w on/1w off), 40 or 50 mg QD continuous[1][4]
Most Common Treatment-Related AEs (All Grades)Increased blood CPK (28%), peripheral edema (26%), diarrhea (26%), acneiform dermatitis (23%)[1]
Best Observed ResponseStable Disease (SD) in 20% of patients[1][4]
Target Inhibition (≥50% reduction in DUSP6 expression)60% of patients at doses ≥20 mg/day[1]
Phase Ib Combination with Spartalizumab (anti-PD-1) (NCT04000529)
Number of Patients (all doses)57[3]
Disease Control Rate (DCR)26.3%[3]
Partial Response (PR) Rate1.8%[3]
Phase Ib Combination with JDQ433 (KRAS G12C inhibitor) (NCT04699188)
Disease Control Rate (DCR)83.3%[16]

Table 2: Preclinical Data for SHP2 Inhibitors (SHP099)

ParameterFindingModel SystemReference
Effect on CD8+ T-cells
IFN-γ and Granzyme B production in tumor-infiltrating CD8+ T-cellsIncreasedCT-26 colon cancer xenograft[10]
Proliferation of CD8+ T-cells in co-culture with tumor spheroidsIncreasedOVCAR-8 ovarian cancer cells co-cultured with PBMCs[17]
Effect on Macrophages
M1 macrophage markers (iNOS, CD86, TNF-α, IL-1β)Decreased with SHP2 inhibitionLPS-induced BV2 microglial cells[14]
M2 macrophage markers (Arg-1, CD163)Increased with SHP2 inhibitionLPS-induced BV2 microglial cells[14]
In Vivo Tumor Growth
Tumor Growth InhibitionSignificant reduction in tumor volumeCT-26 colon cancer xenograft[10]
Combination with anti-PD-1 antibodySynergistic tumor growth inhibitionMC-38 and CT-26 colon cancer xenograft models[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of SHP2 inhibitor research.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify and phenotype immune cell populations within the tumor.

Protocol:

  • Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.

  • Cell Staining:

    • Cells are washed and resuspended in FACS buffer (PBS with 2% FBS).

    • A viability dye is added to exclude dead cells.

    • Cells are incubated with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.

  • Intracellular Staining (for cytokines):

    • For cytokine analysis (e.g., IFN-γ, Granzyme B), cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • After surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer.

    • Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify marker expression.

Macrophage Polarization Assay

Objective: To assess the effect of SHP2 inhibition on macrophage polarization.

Protocol:

  • Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are isolated by plastic adherence and differentiated into macrophages by culturing in the presence of M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.

  • Polarization and Treatment:

    • On day 7, macrophages are treated with polarizing stimuli: LPS and IFN-γ for M1 polarization, or IL-4 and IL-13 for M2 polarization.

    • The SHP2 inhibitor (e.g., this compound) or vehicle control is added concurrently with the polarizing stimuli.

  • Analysis of Polarization Markers: After 24-48 hours, macrophage polarization is assessed by:

    • Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

    • qPCR: Measuring the mRNA expression of M1 (e.g., INOS, TNF) and M2 (e.g., ARG1, MRC1) signature genes.

    • ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.

Western Blot for p-ERK

Objective: To measure the inhibition of RAS-MAPK signaling.

Protocol:

  • Cell Lysis: Cancer cells are treated with the SHP2 inhibitor or vehicle for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

    • The membrane is incubated with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody against total ERK as a loading control. Band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.

SHP2_RAS_MAPK_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS_GDP Promotes SOS activity This compound This compound (TNO155) This compound->SHP2 Inhibits

Caption: SHP2 in the RAS-MAPK Signaling Pathway.

SHP2_PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2 SHP2 PD1->SHP2 Recruits SHP2->CD28 Dephosphorylates T_Cell_Activation T-Cell Activation PI3K->T_Cell_Activation This compound This compound (TNO155) This compound->SHP2 Inhibits

Caption: SHP2 in the PD-1 Immune Checkpoint Pathway.

Macrophage_Polarization_Workflow PBMCs Isolate PBMCs from whole blood Monocytes Isolate Monocytes by plastic adherence PBMCs->Monocytes Differentiation Differentiate into Macrophages (M-CSF or GM-CSF) Monocytes->Differentiation Polarization Polarize Macrophages (LPS/IFN-γ for M1, IL-4/IL-13 for M2) + this compound/Vehicle Differentiation->Polarization Analysis Analyze Polarization Markers Polarization->Analysis Flow Flow Cytometry (CD80, CD86, CD163, CD206) Analysis->Flow qPCR qPCR (INOS, TNF, ARG1, MRC1) Analysis->qPCR ELISA ELISA (IL-12, TNF-α, IL-10) Analysis->ELISA

Caption: Experimental Workflow for Macrophage Polarization Assay.

Conclusion and Future Directions

This compound (TNO155) represents a promising therapeutic agent that targets both the intrinsic oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. Its ability to modulate key immune cell populations, including T-cells and macrophages, positions it as a valuable component of combination therapies, particularly with immune checkpoint inhibitors and other targeted agents. The ongoing clinical trials will further elucidate the safety and efficacy of this compound in various cancer types and combination regimens. Future research should continue to explore the complex interplay between SHP2 inhibition and the diverse cellular and molecular components of the TME to identify predictive biomarkers and optimize treatment strategies for patients.

References

Initial Studies on SHP389 in Immune Checkpoint Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on SHP389 (TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document outlines the core findings, presents quantitative data in a structured format, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Concepts: SHP2 Inhibition and Immune Checkpoint Blockade

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. This compound is a potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, this compound has the potential to both directly target tumor cell signaling and modulate the tumor microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

AssayCell Line/TargetIC50Reference
SHP2 InhibitionWild-type SHP20.011 µM[4]
pERK InhibitionKYSE5200.008 µM
Cell Proliferation (5-day)KYSE5200.100 µM

Table 2: In Vivo Pharmacodynamics of this compound in a Phase I Clinical Trial (NCT03114319)

BiomarkerTissueMeasurementResultReference
DUSP6 ExpressionTumor SamplesqPCR≥25% reduction in 90% of patients (38/42) at doses ≥20 mg/day[5]
DUSP6 ExpressionTumor SamplesqPCR≥50% reduction in 60% of patients (25/42) at doses ≥20 mg/day[5]

Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of this compound in Combination with Anti-PD-1 in MC38 Syngeneic Mouse Model

Treatment GroupOutcomeResultReference
TNO155 + Anti-PD-1Tumor GrowthSynergistic attenuation of tumor growth compared to single agents[3]
TNO155 + Anti-PD-1Tumor-Associated Macrophages (TAMs)Decrease in the percentage of TAMs relative to live cells[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the initial studies of this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 PD1 PD-1 SHP2 SHP2 PD1->SHP2 Activates PDL1 PD-L1 PDL1->PD1 Binds RAS RAS SHP2->RAS Dephosphorylates inhibitory sites SOS SOS GRB2->SOS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation This compound This compound (TNO155) This compound->SHP2 Inhibits

Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Mouse C57BL/6 Mice Tumor_Implant Subcutaneous injection of MC38 colon carcinoma cells Mouse->Tumor_Implant Vehicle Vehicle + IgG Tumor_Implant->Vehicle AntiPD1 Anti-PD-1 Antibody Tumor_Implant->AntiPD1 TNO155 TNO155 Tumor_Implant->TNO155 Combination TNO155 + Anti-PD-1 Tumor_Implant->Combination Tumor_Growth Tumor Volume Measurement Vehicle->Tumor_Growth AntiPD1->Tumor_Growth TNO155->Tumor_Growth Combination->Tumor_Growth Flow_Cytometry Flow Cytometry of Tumor Infiltrating Immune Cells Combination->Flow_Cytometry Tumor Harvest

Caption: In vivo experimental workflow for evaluating this compound in combination with anti-PD-1.

Detailed Experimental Protocols

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

Tumor Model:

  • Cell Line: MC38 (murine colon adenocarcinoma)

  • Implantation: 1 x 10^6 MC38 cells were subcutaneously injected into the flank of the mice.

Treatment Regimen:

  • TNO155 (this compound): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).

  • Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly (QW).

  • Control Groups: Vehicle control with IgG antibody.

  • Treatment Start: Treatment was initiated when tumors reached a palpable size.

Endpoint Analysis:

  • Tumor Growth: Tumor volume was measured regularly using calipers.

  • Immunophenotyping: At the end of the study, tumors were harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating immune cell populations.

Flow Cytometry for Tumor-Associated Macrophages (TAMs)

Objective: To quantify the population of TAMs within the tumor microenvironment following treatment.

Sample Preparation:

  • Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.

  • Red blood cells were lysed using a suitable lysis buffer.

  • Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

Staining Panel: A comprehensive antibody panel is used to identify various immune cell subsets. For the specific identification of TAMs, the following markers are crucial:

  • General myeloid marker: CD11b

  • Macrophage markers: F4/80

  • Monocytic markers: Ly6C

  • Granulocyte exclusion marker: Ly6G

  • MHC Class II: To assess antigen presentation capacity.

Gating Strategy:

  • Gate on live, single cells.

  • Gate on CD45+ hematopoietic cells.

  • From the CD45+ population, exclude Ly6G+ neutrophils.

  • Gate on CD11b+ myeloid cells.

  • Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can be performed based on MHCII expression to distinguish between different macrophage polarization states.

Western Blot for pERK and DUSP6

Objective: To assess the inhibition of the MAPK pathway by this compound through the analysis of phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative feedback regulator of the pathway.

Sample Preparation:

  • Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

SDS-PAGE and Transfer:

  • Equal amounts of protein (20-40 µg) were separated on a 10% SDS-PAGE gel.

  • Proteins were transferred to a PVDF membrane.

Immunoblotting:

  • The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies overnight at 4°C.

    • Primary Antibodies:

      • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Rabbit anti-p44/42 MAPK (Erk1/2)

      • Rabbit anti-DUSP6

      • Mouse anti-GAPDH (loading control)

  • The membrane was washed three times with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: To detect total ERK on the same membrane used for pERK, the membrane was stripped using a mild stripping buffer, followed by washing, blocking, and re-probing with the total ERK antibody.

Quantitative PCR (qPCR) for DUSP6 Expression

Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a pharmacodynamic marker of SHP2 inhibition.

RNA Extraction and cDNA Synthesis:

  • Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.

  • RNA quality and quantity were assessed.

  • 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

qPCR Reaction:

  • Primers:

    • Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

    • Human DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'

  • Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.

  • Cycling Conditions (example):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis.

Data Analysis:

  • The relative expression of DUSP6 was calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

The initial studies on this compound (TNO155) provide a strong rationale for its development as a cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The preclinical data demonstrate that this compound effectively inhibits the SHP2-mediated RAS-MAPK signaling pathway and modulates the tumor immune microenvironment by reducing immunosuppressive cell populations. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and clinical potential of this compound. Future investigations will likely focus on optimizing combination strategies and identifying predictive biomarkers to guide patient selection.

References

Methodological & Application

Application Notes and Protocols for SHP389 in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. Preclinical studies investigating SHP2 inhibitors have demonstrated their potential as anti-cancer agents, both as monotherapy and in combination with other targeted therapies. These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the efficacy and pharmacodynamics of this compound in mouse models of cancer.

Introduction

The SHP2 phosphatase is a key signaling node that relays signals from activated RTKs to downstream pathways, most notably the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation. Gain-of-function mutations in PTPN11, the gene encoding SHP2, or upstream alterations that lead to SHP2 hyperactivation are implicated in the pathogenesis of various malignancies. This compound, as an allosteric inhibitor, stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and attenuating downstream signaling. The following protocols and data summaries are intended to guide researchers in the design and execution of in vivo studies to assess the therapeutic potential of this compound in relevant mouse cancer models.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the SHP2 phosphatase, which leads to the downregulation of the RAS-MAPK signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit the GRB2/SOS complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. By inhibiting SHP2, this compound effectively reduces the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, ultimately leading to decreased cell proliferation and tumor growth.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits SHP2 SHP2 RTK->SHP2 activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS promotes activation This compound This compound This compound->SHP2 inhibits

Figure 1: this compound Mechanism of Action in the RAS-MAPK Pathway.

Experimental Protocols

Mouse Models

The selection of an appropriate mouse model is critical for the successful evaluation of this compound. Both xenograft and syngeneic models are commonly employed.

  • Xenograft Models: Human cancer cell lines with known alterations in the RAS-MAPK pathway (e.g., KRAS, BRAF, or NF1 mutations, or RTK amplifications) are implanted into immunocompromised mice (e.g., NOD-SCID or athymic nude mice). This allows for the direct assessment of the anti-tumor activity of this compound on human cancers.

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the anti-tumor effects of this compound and the host immune system.

This compound Formulation and Administration

A common formulation for the oral administration of SHP2 inhibitors in mice involves a vehicle of 0.5% methylcellulose and 0.025% Tween 20 in sterile water. The compound is typically administered once or twice daily via oral gavage.

Efficacy Studies

The primary endpoint of efficacy studies is the assessment of tumor growth inhibition.

  • Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula for tumor volume is (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

  • Dosing: this compound is administered at various dose levels (e.g., 25, 50, 100 mg/kg) daily or twice daily via oral gavage.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified volume or at a predetermined time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Pharmacodynamic (PD) Studies

PD studies are crucial to confirm that this compound is engaging its target and modulating the intended signaling pathway in vivo.

  • Tissue Collection: At various time points after the final dose, tumors and other relevant tissues are collected.

  • Western Blot Analysis: Tumor lysates are analyzed by Western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK. A significant reduction in the p-ERK/total ERK ratio in the tumors of treated mice compared to the control group indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy and pharmacodynamic study of this compound.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization dosing This compound Dosing randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring endpoint Study Endpoint monitoring->endpoint tgi Tumor Growth Inhibition (TGI) endpoint->tgi pd_analysis Pharmacodynamic Analysis (p-ERK) endpoint->pd_analysis

Figure 2: In Vivo Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

While specific data for this compound is emerging, studies with analogous SHP2 inhibitors provide a strong rationale and expected range of activity. The following tables summarize representative data from preclinical studies of SHP2 inhibitors in various mouse models.

Table 1: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Mouse Models

Cancer ModelMouse StrainCompoundDose (mg/kg, Route)Dosing ScheduleTumor Growth Inhibition (%)
KYSE-520 (Esophageal)NudeSHP09975, p.o.QD60-80
NCI-H358 (Lung)NudeTNO15550, p.o.QD50-70
PANC-1 (Pancreatic)NudeRMC-455030, p.o.QD40-60

Table 2: In Vivo Pharmacodynamic Modulation by SHP2 Inhibitors

Cancer ModelCompoundDose (mg/kg, Route)Time Post-Dose (h)p-ERK Inhibition (%)
KYSE-520SHP09950, p.o.4~70
HT-29 (Colon)TNO15530, p.o.6~60
AsPC-1 (Pancreatic)RMC-455030, p.o.8~50

Conclusion

This compound represents a promising therapeutic agent for cancers driven by dysregulated RAS-MAPK signaling. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy and mechanism of action in relevant preclinical mouse models. Careful selection of tumor models, appropriate dosing regimens, and rigorous pharmacodynamic analysis are essential for advancing our understanding of this novel class of inhibitors and guiding their clinical development.

Application Note: SHP099 Cell-Based Assay for Measuring Phospho-ERK Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

SHP099 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-extracellular signal-regulated kinase (ERK) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] SHP099 stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and suppressing the RAS-ERK signaling cascade.[1][2] This application note provides a detailed protocol for a cell-based assay to measure the phosphorylation of ERK1/2 (p-ERK) in response to SHP099 treatment.

Principle

This assay quantifies the levels of phosphorylated ERK1/2 (Thr202/Tyr204) in cultured cells treated with SHP099. The inhibition of SHP2 by SHP099 is expected to lead to a dose-dependent decrease in p-ERK levels. The p-ERK and total ERK levels are measured by Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.

Data Presentation

The following table summarizes the dose-dependent effect of SHP099 on p-ERK levels in KYSE-520 esophageal squamous carcinoma cells. Data is representative of experiments performed in the discovery of SHP099.

SHP099 Concentration (µM)Normalized p-ERK Levels (%)Standard Deviation
0 (DMSO Control)100± 5.2
0.185.3± 4.1
0.362.1± 3.5
135.8± 2.9
315.2± 1.8
105.6± 0.9

Data is derived from the graphical representation in Chen et al., Nature, 2016 and is for illustrative purposes.

Signaling Pathway

SHP099_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation SHP2->RAS Activation SHP099 SHP099 SHP099->SHP2 Inhibition

Caption: SHP099 inhibits the RAS-ERK signaling pathway.

Experimental Workflow

SHP099_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., KYSE-520) start->cell_culture treatment 2. SHP099 Treatment (Dose-Response) cell_culture->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis protein_quant 4. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page western_blot 6. Western Blotting sds_page->western_blot primary_ab 7. Primary Antibody Incubation (anti-p-ERK, anti-ERK) western_blot->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for measuring p-ERK levels by Western blot.

Experimental Protocols

Materials and Reagents:

  • Cell Line: KYSE-520 (or other suitable RTK-driven cancer cell line)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • SHP099: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer Buffer: Tris-base, Glycine, Methanol

  • Membrane: PVDF or Nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total-ERK1/2

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Instrumentation: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.

Procedure:

  • Cell Seeding:

    • Culture KYSE-520 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation and SHP099 Treatment:

    • The following day, replace the culture medium with serum-free medium and incubate for 16-24 hours.

    • Prepare serial dilutions of SHP099 in serum-free medium (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.

    • Treat the serum-starved cells with the different concentrations of SHP099 for 2 hours.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using an appropriate imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-ERK to total ERK for each sample. Normalize the results to the DMSO control to determine the percentage of p-ERK inhibition.

Troubleshooting

IssuePossible CauseSolution
No or weak p-ERK signal Inactive ERK pathway in the chosen cell line.Ensure the cell line has an active RTK-RAS-ERK pathway. Consider stimulating with a growth factor (e.g., EGF) after SHP099 treatment.
Ineffective antibody.Use a validated antibody at the recommended dilution.
High background Insufficient blocking or washing.Increase blocking time and/or washing steps.
Antibody concentration too high.Optimize antibody dilutions.
Inconsistent results Variation in cell seeding density or treatment time.Ensure consistent cell numbers and precise timing for all steps.
Incomplete cell lysis.Ensure complete lysis and solubilization of proteins.

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory effect of SHP099 on ERK phosphorylation. This assay is a valuable tool for researchers and drug development professionals studying SHP2 inhibition and the RAS-ERK signaling pathway. The provided data and workflow diagrams offer a clear framework for conducting and interpreting these experiments.

References

Application Notes and Protocols for Preparing SHP389 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SHP389, a potent and selective allosteric SHP2 inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information

This compound is an allosteric inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival through the RAS-MAPK signaling pathway. Due to its role in various cancers, SHP2 is a significant target in drug discovery.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 2235394-90-6[1][2][3][4][5]
Molecular Weight 484.98 g/mol [1][4]
Chemical Formula C₂₃H₂₉ClN₈O₂[1][2][4]
Appearance White to off-white solid[4][5]
Purity ≥98%[1]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity of the this compound stock solution.

Table 2: Solubility and Recommended Storage Conditions

ParameterRecommendationReference
Solvent Dimethyl Sulfoxide (DMSO), newly opened[1][4][5]
Solubility in DMSO 100 mg/mL (206.19 mM)[1][4][5]
Solid Compound Storage -20°C, protected from light, for up to 3 years[4][5]
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][5]

Note on DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of many compounds, including this compound. Therefore, it is highly recommended to use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing the stock solution.[1][4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

SHP389_Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B Calculate required mass for desired concentration and volume C Vortex to Mix B->C Ensure appropriate volume of DMSO is added D Ultrasonicate for Complete Dissolution C->D Briefly vortex to create a suspension E Aliquot into Light-Protected Tubes D->E Sonicate until solution is clear and all solid is dissolved F Store at -80°C or -20°C E->F Label aliquots clearly with compound name, concentration, and date

Caption: this compound allosterically inhibits SHP2, thereby downregulating the RAS-MAPK signaling cascade.

By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their studies, leading to reliable and reproducible results.

References

Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the dosage and administration of SHP389, also known as TNO155, in various preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

This compound (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a common driver of oncogenesis. These notes summarize the preclinical application of this compound in xenograft studies, providing data on effective dosages, administration schedules, and experimental protocols.

Quantitative Data Summary

The following tables summarize the dosages and administration of this compound in various xenograft models as reported in preclinical studies.

Table 1: this compound (TNO155) Monotherapy in Xenograft Models

Cancer TypeCell Line / ModelDosageAdministration RouteDosing ScheduleOutcome
NeuroblastomaKelly (ALK-F1174L)7.5 mg/kgOralTwice dailyModerate tumor growth inhibition[1]
NeuroblastomaKelly (ALK-F1174L)20 mg/kgOralTwice dailyModerate, variable responses[1]
Colorectal CancerHT-2920 mg/kgOralTwice dailyModerate tumor growth inhibition[2]

Table 2: this compound (TNO155) Combination Therapy in Xenograft Models

Cancer TypeCell Line / ModelCombination Agent(s)This compound DosageAdministration RouteDosing ScheduleOutcome
NeuroblastomaKelly (ALK-F1174L)Lorlatinib (1 mg/kg, twice daily)7.5 mg/kgOralTwice dailySignificant tumor growth inhibition[1]
NeuroblastomaKelly (ALK-F1174L)Lorlatinib (5 mg/kg, twice daily)20 mg/kgOralTwice dailySignificant tumor growth inhibition[1]
Colorectal CancerHT-29Dabrafenib (30 mg/kg, daily) + Trametinib (0.3 mg/kg, daily)20 mg/kgOralTwice dailyEnhanced tumor growth inhibition compared to single agents[2]
NSCLCLU-99Ribociclib (75 mg/kg, daily)20 mg/kgOralTwice dailySignificant tumor growth inhibition[2]
NSCLCLU-99Trametinib (0.075 mg/kg, daily)20 mg/kgOralTwice dailySignificant tumor growth inhibition[2]
NSCLC & Colorectal CancerPatient-Derived XenograftsRibociclib (75 mg/kg, daily)10 mg/kgOralTwice dailyTolerated and effective in a panel of PDX models[2]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the generation of subcutaneous xenografts using cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., Kelly, HT-29, LU-99) in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free media or PBS, and determine cell count and viability using a hemocytometer or automated cell counter.

  • Injection: Resuspend the required number of viable cells (typically 1 x 10^6 to 1 x 10^7) in a 1:1 mixture of serum-free media and Matrigel.

  • Implantation: Subcutaneously inject the cell suspension (total volume of 100-200 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Monitoring: Monitor tumor growth by caliper measurements two to three times weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

This compound (TNO155) Administration

This protocol outlines the procedure for oral administration of this compound.

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be optimized for solubility and stability.

  • Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

  • Administration: Administer the calculated volume of the this compound formulation to the mice via oral gavage.

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded at least twice weekly.

Signaling Pathways and Experimental Workflow

SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of this compound.

SHP2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Dimerization SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS GDP -> GTP SHP2->RAS Promotes SOS activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (TNO155) This compound->SHP2 Inhibition

Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by this compound.

Xenograft Study Experimental Workflow

The diagram below outlines the typical workflow for a xenograft study evaluating this compound.

Xenograft_Workflow start Start: Cancer Cell Culture implant Implant Cells into Immunocompromised Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound +/- Combination Agent randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat Repeat Treatment as per schedule endpoint Endpoint: Tumor Growth Inhibition Analysis and Tissue Collection measure->endpoint At study conclusion

Caption: A typical workflow for a preclinical xenograft study.

References

Application Notes and Protocols for SHP389 Treatment in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex tumor microenvironment compared to traditional 2D monolayers. This document provides a detailed protocol for the treatment of 3D cell cultures with this compound, including methodologies for assessing treatment efficacy and representative data for SHP2 inhibitors.

Signaling Pathway of SHP2 in Cancer

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, activated RTKs recruit Grb2-Sos1 complexes, leading to the activation of Ras and the subsequent MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation. SHP2 is recruited to activated RTKs and dephosphorylates specific residues, a crucial step for the sustained activation of the MAPK pathway. Allosteric inhibitors like this compound bind to a pocket away from the active site, locking the enzyme in an inactive conformation and thereby inhibiting downstream signaling.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos1 Grb2-Sos1 RTK->Grb2_Sos1 Activation SHP2 SHP2 RTK->SHP2 Recruitment Ras Ras Grb2_Sos1->Ras Activation RAF RAF Ras->RAF Activation SHP2->Grb2_Sos1 Dephosphorylation (Sustains Activation) This compound This compound This compound->SHP2 Allosteric Inhibition MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: SHP2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section outlines the key experimental protocols for generating 3D tumor spheroids, treating them with this compound, and assessing the treatment effects.

Spheroid Formation

Materials:

  • Cancer cell line of interest (e.g., OVCAR-8, NCI-H1666, NCI-H508)

  • Complete cell culture medium

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

This compound Treatment Protocol

Materials:

  • This compound (stock solution typically prepared in DMSO)

  • Complete cell culture medium

  • Formed spheroids in a 96-well ULA plate

Procedure:

  • Prepare a series of this compound dilutions in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

  • After 2-4 days of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroids.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 3-7 days). The medium can be replenished every 2-3 days by carefully replacing half of the medium with fresh medium containing the appropriate concentration of this compound.

Assessment of Treatment Efficacy

Several methods can be used to quantify the effect of this compound on 3D spheroids.

Procedure:

  • Image the spheroids at regular intervals (e.g., daily) using a brightfield microscope.

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot spheroid growth curves over time for each treatment condition.

Procedure:

  • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

Procedure:

  • Prepare a staining solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in a suitable buffer (e.g., PBS).

  • Carefully remove the medium from the wells and add the staining solution.

  • Incubate the plate under appropriate conditions (typically 30-60 minutes at 37°C).

  • Image the spheroids using a fluorescence microscope or a high-content imaging system. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify the fluorescent signals to determine the ratio of live to dead cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 2D Cell Culture Spheroid_Formation Spheroid Formation (ULA Plate) Cell_Culture->Spheroid_Formation Treatment Treat Spheroids (3-7 days) Spheroid_Formation->Treatment SHP389_Prep Prepare this compound Dilutions SHP389_Prep->Treatment Imaging Brightfield & Fluorescence Imaging Treatment->Imaging Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (IC50, Growth Curves) Imaging->Data_Analysis Viability_Assay->Data_Analysis

Caption: A streamlined workflow for this compound treatment in 3D cell culture.

Data Presentation

The following tables summarize representative quantitative data for SHP2 inhibitors in 3D cell culture models. Note: Specific data for this compound in 3D culture is not publicly available at this time. The data presented is for other selective allosteric SHP2 inhibitors and should be considered as a reference.

Table 1: IC₅₀ Values of SHP2 Inhibitors in 3D Spheroid Models

Cell LineSHP2 InhibitorIC₅₀ (nM) in 3D CultureReference CompoundIC₅₀ (nM) in 3D Culture
NCI-H1666RMC-4550304--
NCI-H508RMC-455019--
OVCAR-8SHP099>10,000 (monotherapy)--

Table 2: Effect of SHP2 Inhibitors on Spheroid Growth and Viability

Cell LineTreatmentConcentration (µM)DurationObservation
OVCAR-8 Spheroids + PBMCsSHP099206 daysSignificant decrease in tumor cell number in co-culture.[1]
OVCAR-8 Spheroids + PBMCsTNO155106 daysSignificant decrease in tumor cell number in co-culture.[1]
ALK-mutant NeuroblastomaTNO155Varies-Synergistic reduction in cell growth with ALK-TKIs.[2]

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers investigating the effects of the SHP2 inhibitor this compound in physiologically relevant 3D cell culture models. The methodologies for spheroid formation, treatment, and subsequent analysis are robust and can be adapted to various cancer cell lines. While specific quantitative data for this compound in 3D culture is yet to be published, the presented data for other potent SHP2 inhibitors highlight the potential of this therapeutic strategy and provide a valuable reference for experimental design and data interpretation. The use of 3D models is crucial for the preclinical evaluation of novel cancer therapeutics like this compound, bridging the gap between traditional in vitro assays and in vivo studies.

References

Application Notes: Monitoring SHP2 Inhibition by SHP099 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[2] SHP099 is a potent and selective allosteric inhibitor of SHP2.[] It stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[2][4] This inhibition blocks downstream signaling through the RAS-ERK pathway, making SHP099 a valuable tool for research and a potential therapeutic agent for cancers driven by receptor tyrosine kinases.[2][5]

Western blotting is a fundamental technique used to assess the efficacy of SHP099 by monitoring the phosphorylation status of SHP2 and its key downstream targets, such as ERK. A reduction in the phosphorylation of these proteins upon treatment with SHP099 indicates successful inhibition of the SHP2 pathway.

Principle of the Assay

The activity of SHP2 is often stimulated by growth factors, leading to its own phosphorylation at tyrosine residues (Tyr542 and Tyr580) and the subsequent dephosphorylation of its substrates, which ultimately results in the activation of the ERK pathway.[1][6][7] By treating cells with SHP099, SHP2 is locked in its inactive state. This prevents the signal transduction cascade, leading to a measurable decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204).

This protocol describes the use of Western blot to quantify the inhibition of SHP2 signaling by SHP099 by measuring the levels of total SHP2, phosphorylated SHP2 (p-SHP2), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2).

Data Presentation

Table 1: Inhibitory Concentrations of SHP099

This table summarizes the half-maximal inhibitory concentrations (IC50) of SHP099 against wild-type SHP2 and in various cancer cell lines. This data is crucial for determining the appropriate concentration range for experiments.

TargetIC50 ValueNotes
SHP2 (enzymatic assay)70 nM - 71 nMPotent direct inhibition of SHP2 phosphatase activity.[2][]
MV4-11 cells0.32 µMInhibition of cancer cell growth.[8]
TF-1 cells1.73 µMInhibition of cancer cell growth.[8]
KYSE-520 cells (pERK1/2)~240 nMHalf-maximal effective concentration for pERK1/2 inhibition.[9]

Table 2: Representative Quantitative Western Blot Data

This table illustrates how to present densitometry data from a Western blot experiment. The ratio of phosphorylated protein to total protein is calculated to normalize for any variations in protein loading. A decrease in this ratio upon SHP099 treatment indicates pathway inhibition.

Treatment Groupp-ERK / Total ERK Ratio (Normalized to Control)Standard DeviationP-value vs. Control
Vehicle Control (DMSO)1.00± 0.12-
SHP099 (1 µM)0.55± 0.09< 0.05
SHP099 (5 µM)0.21± 0.05< 0.01
SHP099 (10 µM)0.08± 0.03< 0.001

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS1 SOS1 GRB2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activates SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription SHP099 SHP099 SHP099->SHP2_inactive stabilizes inactive state

Caption: SHP2 signaling pathway and point of inhibition by SHP099.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with SHP099 or vehicle B 2. Cell Lysis - Wash cells with ice-cold PBS - Add lysis buffer with inhibitors A->B C 3. Protein Quantification - e.g., BCA Assay B->C D 4. Sample Preparation - Add Laemmli buffer - Boil at 95°C for 5 min C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer to PVDF or nitrocellulose membrane E->F G 7. Immunoblotting - Block membrane (e.g., 5% milk) - Incubate with primary antibody (e.g., anti-p-ERK) - Wash - Incubate with HRP-secondary Ab F->G H 8. Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Analysis - Strip and re-probe for total protein - Quantify bands (Densitometry) H->I

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., KYSE-520, RPMI-8226).[9][10]

  • SHP099 Inhibitor: Stock solution prepared in DMSO.

  • Cell Culture Media: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[11]

  • Protein Assay Kit: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: Acrylamide gels of appropriate percentage (e.g., 4-12% gradient).

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies (diluted in blocking buffer):

    • Rabbit anti-total SHP2.[1]

    • Rabbit anti-phospho-SHP2 (Tyr542 or Tyr580).[6][7]

    • Rabbit anti-total ERK1/2.

    • Mouse anti-phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibodies (diluted in blocking buffer):

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Washing Buffer: TBST.

  • Enhanced Chemiluminescence (ECL) Substrate.

Protocol

1. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

  • The next day, replace the medium with fresh medium containing the desired concentrations of SHP099 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Extraction [12]

  • Place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[13]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

  • Add 4X Laemmli sample buffer to the normalized lysates to a final concentration of 1X.

  • Boil the samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, typically at 1:1000 dilution) in blocking buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP, typically at 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • For normalization, the membrane can be stripped and re-probed for the corresponding total protein (e.g., total ERK) or a loading control (e.g., β-actin).

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample. Normalize these ratios to the vehicle control to determine the fold change in phosphorylation.

References

SHP389: Application Notes and Protocols for the Study of RAS-Driven Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389 is a potent, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a member of the pyrazolopyrimidinone class of compounds, this compound offers a valuable tool for investigating the role of SHP2 in cellular signaling, particularly in the context of RAS-driven malignancies.[1][2] SHP2 is a critical non-receptor protein tyrosine phosphatase that functions as a key downstream effector of receptor tyrosine kinase (RTK) signaling and a crucial regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][3][4] In RAS-mutant tumors, SHP2 activity is often essential for maintaining oncogenic signaling, making it a compelling target for therapeutic intervention. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of RAS-driven cancers.

Mechanism of Action: Targeting the RAS-MAPK Signaling Pathway

SHP2 plays a pivotal role in activating the RAS-MAPK cascade. Upon growth factor binding to RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS. Activated, GTP-bound RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. The constitutive activation of this pathway, driven by RAS mutations, is a hallmark of many cancers, promoting cell proliferation, survival, and differentiation.

This compound, as an allosteric inhibitor, binds to a "tunnel-like" pocket in SHP2, distinct from the active site.[1][3] This binding event locks SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling to RAS and ERK.[1][3] By inhibiting SHP2, this compound effectively dampens the oncogenic signaling in RAS-driven tumor models, providing a powerful means to study the consequences of SHP2 inhibition.

SHP2_RAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Growth Factor Signal RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP SOS1 RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation This compound This compound This compound->SHP2_inactive Allosteric Inhibition

Figure 1: SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
SHP099 SHP2Biochemical71-[5]
SHP099 p-ERKCellular-KYSE520[6]
RMC-4550 SHP2Biochemical--[7]
TNO155 SHP2CellularVariesNeuroblastoma Panel[8]
TK-642 SHP2Biochemical2.7-[8]
TK-642 Cell ProliferationCellular5730KYSE-520[8]

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

CompoundTumor ModelDosingEfficacyReference
SHP099 KYSE520 (Esophageal)100 mg/kg, daily, oralMarked tumor growth inhibition[6]
TK-642 KYSE-520 (Esophageal)-Tumor growth inhibition = 83.7%[8]
P9 (degrader) KYSE-520 (Esophageal)50 mg/kg, daily, i.p.Near complete tumor regression[9]

Experimental Protocols

The following are detailed protocols adapted from methodologies used for the characterization of SHP2 inhibitors like SHP099 and other small molecules targeting the RAS-MAPK pathway. These can be used as a starting point for designing experiments with this compound.

Protocol 1: In Vitro SHP2 Enzymatic Assay

This protocol is for determining the direct inhibitory effect of this compound on SHP2 phosphatase activity using a fluorogenic substrate.

SHP2_Enzyme_Assay cluster_workflow Biochemical Assay Workflow start Prepare Reagents step1 Incubate SHP2 enzyme with this compound start->step1 step2 Add DiFMUP (fluorogenic substrate) step1->step2 step3 Incubate at RT step2->step3 step4 Measure Fluorescence step3->step4 end Calculate IC50 step4->end

Figure 2: Workflow for the in vitro SHP2 enzymatic assay.

Materials:

  • Recombinant human SHP2 protein

  • SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

  • This compound (dissolved in DMSO)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate[10][11]

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in SHP2 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).

  • Enzyme Preparation: Dilute the recombinant SHP2 enzyme to the desired concentration (e.g., 0.5 nM final concentration) in cold SHP2 Assay Buffer.[10][12]

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.[3]

  • Reaction Initiation:

    • Prepare the DiFMUP substrate solution in SHP2 Assay Buffer (e.g., 200 µM).

    • Add 5 µL of the DiFMUP solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.[10]

  • Fluorescence Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Phospho-ERK (p-ERK) Assay

This protocol measures the effect of this compound on the phosphorylation of ERK in a RAS-driven cancer cell line, providing a readout of MAPK pathway inhibition.

Materials:

  • RAS-mutant cancer cell line (e.g., KYSE520, EGFR-amplified esophageal cancer cells sensitive to SHP2 inhibition)[6]

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Treat the cells with the different concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysates. Centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal. Further normalize to the loading control.

    • Compare the p-ERK levels in this compound-treated samples to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol assesses the anti-proliferative effect of this compound on RAS-driven cancer cells.

Materials:

  • RAS-mutant cancer cell lines

  • 96-well clear-bottom plates

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with the compound dilutions or DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours (or other desired time points) in a cell culture incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 4: In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow start Implant Tumor Cells in Immunocompromised Mice step1 Allow Tumors to Establish (e.g., 100-200 mm³) start->step1 step2 Randomize Mice into Treatment Groups step1->step2 step3 Administer this compound or Vehicle (e.g., daily oral gavage) step2->step3 step4 Monitor Tumor Volume and Body Weight step3->step4 end Euthanize and Analyze Tumors (e.g., Western Blot, IHC) step4->end

Figure 3: General workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • RAS-driven cancer cell line (e.g., KYSE520)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound at the desired dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a general indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a predetermined period or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.

Conclusion

This compound represents a valuable chemical probe for elucidating the role of SHP2 in RAS-driven cancers. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in vitro and in vivo effects of this compound, from target engagement and pathway modulation to anti-proliferative and anti-tumor efficacy. Careful experimental design and adaptation of these protocols will enable a thorough characterization of this compound and its potential as a therapeutic strategy for RAS-mutant tumors.

References

Troubleshooting & Optimization

SHP389 solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHP389. It specifically addresses common challenges related to its solubility and stability in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your downstream experiments. Always prepare the highest concentration stock solution possible in the organic solvent to minimize the volume of organic solvent added to your final aqueous experimental medium.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes help to better disperse the compound.

  • Use a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to increase the solubility of hydrophobic compounds.[1] A final concentration of 0.01-0.1% is a good starting point.

  • Incorporate a co-solvent: Adding a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol) to your final aqueous solution can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • pH adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] If this compound has ionizable groups, adjusting the pH of your aqueous buffer may significantly improve its solubility.

Q3: How should I store my this compound stock solutions and aqueous preparations?

For long-term storage, it is recommended to store stock solutions of this compound in an appropriate organic solvent at -20°C or -80°C. Protect from light and moisture. Aqueous preparations of this compound are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours. Always perform a visual inspection for precipitation before use.

Q4: Is this compound stable at physiological temperatures (e.g., 37°C)?

The stability of this compound at physiological temperatures in aqueous solutions may be limited. It is advisable to perform a preliminary stability study by incubating your this compound preparation at 37°C for the duration of your experiment and then analyzing for degradation or precipitation.

Troubleshooting Guide

Issue 1: Low or Inconsistent Bioactivity

Possible Cause: Poor solubility and/or degradation of this compound in the experimental medium.

Troubleshooting Steps:

  • Verify Solubility: Before conducting your bioassay, visually inspect your final this compound solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Optimize Formulation: Refer to the strategies outlined in FAQ Q2 to improve solubility.

  • Assess Stability: Conduct a time-course experiment to determine the stability of this compound in your experimental medium under the assay conditions (e.g., temperature, pH).

  • Consider Protein Binding: If your medium contains serum or other proteins, this compound may bind to them, reducing its free concentration and apparent bioactivity.

Issue 2: Clogged Fluidics or Inconsistent Dispensing in Automated Systems

Possible Cause: Precipitation of this compound.

Troubleshooting Steps:

  • Particle Size Reduction: Ensure that your initial this compound solid material is of a small and uniform particle size, as this can influence the dissolution rate.[1][2][3][4]

  • In-line Filtration: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or aggregates before introducing the solution to your automated system.

  • Formulation Optimization: Employ solubility enhancement techniques as described in FAQ Q2 . The use of surfactants can be particularly effective in preventing aggregation and surface adhesion.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 5-10 minutes to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be applied if necessary.

  • Visually inspect the solution to confirm that no solid particles are present.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer
  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Vortex the stock solution briefly.

  • To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of your desired pre-warmed aqueous buffer.

  • Immediately vortex the working solution for at least 30 seconds to ensure rapid and uniform dispersion.

  • Visually inspect for any signs of precipitation.

  • Use the freshly prepared working solution immediately.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol~10
PBS (pH 7.4)< 0.01
PBS (pH 7.4) + 0.1% Tween® 20~0.1

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Remaining this compound (%)
0100
295
688
2475

Visualizations

SHP389_Solubilization_Workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound Powder weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store_stock Aliquot and Store at -80°C vortex_stock->store_stock thaw_stock Thaw Stock store_stock->thaw_stock dilute Dilute in Aqueous Buffer thaw_stock->dilute vortex_working Vortex Immediately dilute->vortex_working use_now Use Immediately vortex_working->use_now precipitation Precipitation Observed vortex_working->precipitation optimize Optimize Formulation: - Lower Concentration - Add Surfactant - Adjust pH precipitation->optimize optimize->dilute SHP389_Signaling_Pathway_Hypothetical This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse

References

Technical Support Center: Troubleshooting In Vitro Experiments with SHP389

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHP389, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot in vitro experiments with this compound, ensuring reliable and consistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro studies with this compound. The questions are organized by experimental assay and topic.

I. Compound Handling and Storage

Question: How should I store and handle my this compound compound?

Answer: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage: For long-term storage (months to years), store the solid compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Stock Solutions: Prepare stock solutions in 100% DMSO. For long-term storage, aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

II. Cell Viability and Proliferation Assays

Question: I am not observing a significant effect of this compound on the viability of my cancer cell line. What could be the reason?

Answer: Several factors can contribute to a lack of response in cell viability assays. Consider the following:

  • Cell Line Intrinsic Resistance: Not all cell lines are sensitive to SHP2 inhibition.

    • Genetic Context: Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant.

    • Dependence on Alternative Pathways: The growth and survival of your cell line may not be primarily driven by the SHP2-RAS-MAPK axis.

    • Receptor Tyrosine Kinase (RTK) Driver: Cell lines driven by FGFR amplification have been shown to be resistant to allosteric SHP2 inhibitors like SHP099, which is structurally and mechanistically similar to this compound. In contrast, some cell lines driven by EGFR are sensitive.[1][2]

  • Suboptimal Assay Conditions:

    • Assay Duration: The effects of this compound on cell viability may take time to manifest. Ensure your assay duration is sufficient (e.g., 72 hours or longer).

    • Cell Seeding Density: High cell seeding density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. Optimize the seeding density for your specific cell line.

    • Serum Concentration: High concentrations of growth factors in the serum can sometimes mask the inhibitory effects of the compound. Consider reducing the serum concentration if appropriate for your cell line.

  • Acquired Resistance: Prolonged exposure to SHP2 inhibitors can lead to the development of resistance, often through feedback activation of RTKs.

Troubleshooting Steps:

  • Validate Your Cell Line: Confirm that your cell line is reported to be sensitive to SHP2 inhibition. If not, consider using a positive control cell line known to be sensitive, such as KYSE-520 (EGFR-driven) or some KRAS-mutant lines like RPMI-8226 and NCI-H929.[1][3]

  • Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations. Also, assess cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).

  • Consider Combination Therapy: SHP2 inhibitors often show synergistic effects when combined with other targeted agents, such as MEK inhibitors.[4] If this compound alone shows weak effects, a combination study may reveal its potential.

Quantitative Data: Representative IC50 Values for the Allosteric SHP2 Inhibitor SHP099 in Various Cancer Cell Lines

Cell LineCancer TypeGenetic ContextSHP099 IC50 (µM)SensitivityReference
KYSE-520Esophageal Squamous CarcinomaEGFR driven5.14Sensitive[1]
Detroit 562Pharyngeal CarcinomaEGFR driven3.76Sensitive[1]
MV-4-11Acute Myeloid LeukemiaFLT3-ITD0.5Sensitive[5]
MOLM-13Acute Myeloid LeukemiaFLT3-ITD1.3Sensitive[5]
SUM-52Breast CancerFGFR2 amplification49.62Resistant[1]
KATO IIIGastric CarcinomaFGFR2 amplification17.28Resistant[1]
JHH-7Hepatocellular CarcinomaFGF19 amplification45.32Resistant[1]
Hep3BHepatocellular CarcinomaFGF19 amplification19.08Resistant[1]

Note: this compound has a reported biochemical IC50 of 36 nM. Cellular IC50 values will vary depending on the cell line and experimental conditions.[6]

III. Western Blotting

Question: I am not seeing a decrease in phosphorylated ERK (p-ERK) levels after treating my cells with this compound. What should I do?

Answer: Inconsistent Western blot results for p-ERK can arise from several experimental variables.

  • Timing of Treatment and Lysis: The effect of this compound on p-ERK can be transient.

    • Short Treatment Times: For signaling pathway analysis, short treatment times (e.g., 1, 2, 4, or 6 hours) are often necessary to observe the direct effect on p-ERK before feedback mechanisms are initiated.

    • Cell Lysis: Ensure that cells are lysed quickly and on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Basal p-ERK Levels: Your cell line may have low basal levels of p-ERK, making it difficult to detect a decrease.

    • Stimulation: Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway and increase basal p-ERK levels before adding this compound.

  • Antibody Quality: The quality of your primary antibodies against p-ERK and total ERK is crucial for reliable results.

    • Validation: Ensure your antibodies are validated for Western blotting and show a specific band at the correct molecular weight.

    • Titration: Optimize the antibody concentrations to achieve a good signal-to-noise ratio.

  • Feedback Activation: Inhibition of the MAPK pathway can sometimes trigger feedback loops that lead to the reactivation of ERK signaling. This has been observed in some cell lines treated with SHP2 inhibitors.

Troubleshooting Workflow:

G start No change in p-ERK q1 Is the treatment time optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are basal p-ERK levels sufficient? a1_yes->q2 s1 Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) a1_no->s1 end_node Re-evaluate results s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are your antibodies validated and optimized? a2_yes->q3 s2 Stimulate cells with a growth factor (e.g., EGF) before this compound treatment a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could feedback activation be occurring? a3_yes->q4 s3 Validate antibodies with positive controls and perform antibody titration a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Investigate upstream RTK activation (e.g., p-EGFR) at later time points a4_yes->s4 a4_no->end_node s4->end_node

Caption: Troubleshooting logic for p-ERK Western blot results.

Experimental Protocols

Detailed Protocol: Cell Viability (MTS/MTS Assay)
  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Include wells with medium only for background control.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final concentration.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

    • Incubate for the desired duration (e.g., 72 hours).

  • MTS/MTS Assay:

    • Add 20 µL of MTS/MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other values.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Detailed Protocol: Western Blot for p-ERK Analysis
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve the cells overnight.

    • If stimulating, add the growth factor for the appropriate time before adding this compound.

    • Treat cells with this compound or vehicle control for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Place the plate on ice and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and a loading control like beta-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Signaling Pathway and Workflow Diagrams

G cluster_0 Upstream Signaling cluster_1 SHP2-Mediated Activation cluster_2 Downstream MAPK Cascade cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive activates SOS SOS Grb2->SOS Grb2->SHP2_inactive recruits RAS_GDP RAS-GDP SOS->RAS_GDP activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP promotes This compound This compound This compound->SHP2_active inhibits RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation promotes

Caption: this compound mechanism of action in the MAPK signaling pathway.

G start Start: Seed Cells incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTS) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Measure Absorbance incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end_exp End analyze->end_exp

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Optimizing SHP389 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric SHP2 inhibitor, SHP389, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[2][3][4] This prevents the dephosphorylation of its target proteins, thereby inhibiting the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival.[1][2]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: While the optimal concentration of this compound will be cell-line dependent, a good starting point for a dose-response experiment is to use a wide range, for example, from 1 nM to 100 µM. Based on data from the closely related SHP2 inhibitor, SHP099, and its analogs, cytotoxic effects in various cancer cell lines have been observed in the micromolar range. Therefore, a logarithmic dilution series across this range should effectively capture the dose-response curve.

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Several colorimetric and fluorescence-based assays are suitable. The most common are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Crystal Violet assays. The choice depends on your specific experimental needs and available equipment. The MTT assay measures metabolic activity as an indicator of cell viability, while the Crystal Violet assay stains the DNA of adherent cells, providing a measure of cell number. It is always recommended to perform preliminary experiments to determine the most robust and reproducible assay for your cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate.
Edge effects in multi-well plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting.
Compound precipitation Visually inspect the diluted this compound solutions for any signs of precipitation before adding to the cells. If precipitation occurs, consider adjusting the solvent or the final concentration.
Issue 2: No significant decrease in cell viability even at high this compound concentrations.
Possible Cause Troubleshooting Step
Cell line is resistant to SHP2 inhibition Some cell lines may not be dependent on the SHP2 pathway for survival. Consider using a positive control compound known to induce cell death in your cell line to validate the assay.
Incorrect this compound concentration Verify the concentration of your stock solution and the dilutions.
Insufficient incubation time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Degradation of this compound Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles.
Issue 3: Unexpected increase in signal at certain this compound concentrations.
Possible Cause Troubleshooting Step
Compound interference with the assay This compound might directly react with the assay reagents. Run a cell-free control with the same concentrations of this compound and assay reagents to check for any chemical interference.
Hormesis or off-target effects At certain concentrations, some compounds can have a stimulatory effect on cell proliferation. This is a known biological phenomenon. Carefully document the dose-response curve.

Quantitative Data

Due to limited publicly available data on the cytotoxic effects of this compound across a wide range of cancer cell lines, the following table presents data for the structurally similar and well-characterized allosteric SHP2 inhibitor, SHP099, and its analog. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: Cytotoxicity of SHP099 and its Analog in Various Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 / GI50 (µM)Incubation Time
SHP099RPMI-8226Multiple MyelomaCCK-8Dose-dependent decrease24, 48, 72 hours
SHP099NCI-H929Multiple MyelomaCCK-8Dose-dependent decrease24, 48, 72 hours
Compound 28 (SHP099 analog)MCF-7Breast CancerNot Specified37.02 ± 0.25Not Specified
Compound 28 (SHP099 analog)U87MGGlioblastomaNot Specified68.69 ± 0.21Not Specified

Data for SHP099 in RPMI-8226 and NCI-H929 cells showed a significant decrease in viability with increasing concentrations over time, though specific IC50 values were not provided in the source material.[5] Data for Compound 28 is presented as GI50 (50% growth inhibition).[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Crystal Violet Assay for Cell Viability
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Staining: Wash the wells with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water until the excess stain is removed.

  • Solubilization: Air dry the plate. Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2 GRB2 SHP2_active->GRB2 Dephosphorylates (enabling SOS binding) SOS SOS GRB2->SOS Binds RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->SHP2_inactive Allosterically Binds & Stabilizes Inactive State

Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with this compound (Dose-Response) adhere->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (MTT or Crystal Violet) incubate->assay read Read Absorbance assay->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

Caption: General experimental workflow for cell viability assays.

References

Technical Support Center: Overcoming SHP389 Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential off-target effects of SHP389 and other SHP2 inhibitors in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] Its primary on-target effect is the inhibition of SHP2 phosphatase activity, which is a critical node in the RAS-MAPK signaling pathway.[1]

Q2: I'm observing a phenotype in my cells treated with this compound that is inconsistent with SHP2 inhibition. What could be the cause?

A2: While this compound is designed to be selective for SHP2, unexpected phenotypes could arise from off-target effects. It is crucial to validate that the observed phenotype is a direct result of SHP2 inhibition. Potential off-targets for SHP2 inhibitors can include other phosphatases, kinases, or other cellular pathways. For example, some active site-targeting SHP2 inhibitors have been shown to have off-target effects on kinases like PDGFRβ and SRC.[2] Additionally, some allosteric SHP2 inhibitors have been found to inhibit autophagy, which contributes to their anti-tumor activity.

Q3: How can I confirm that the effects I'm seeing are due to on-target this compound activity?

A3: Several experimental approaches can be used to validate on-target activity. A primary method is to perform a rescue experiment with a drug-resistant mutant of SHP2. If the phenotype is reversed by the expression of a resistant mutant in the presence of the inhibitor, it strongly suggests an on-target effect. Another approach is to use a structurally unrelated SHP2 inhibitor to see if it phenocopies the effects of this compound. Additionally, directly measuring the downstream signaling of SHP2, such as the phosphorylation of ERK (p-ERK), can confirm target engagement.

Q4: What are the best practices for determining the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?

A4: It is recommended to perform a dose-response curve for your specific cell line and assay. The optimal concentration should be the lowest concentration that gives a robust on-target effect (e.g., inhibition of p-ERK) with minimal cytotoxicity. Using concentrations significantly higher than the IC50 for SHP2 inhibition increases the likelihood of off-target effects.

Q5: Are there known off-target profiles for other SHP2 inhibitors that I can use as a reference?

A5: Yes, while a specific off-target profile for this compound is not extensively published, studies on other SHP2 inhibitors can provide insights. For example, some active site inhibitors have shown cross-reactivity with other protein tyrosine phosphatases (PTPs) like SHP1 and PTP1B.[3] Certain allosteric inhibitors have been reported to have off-target effects on autophagy. It is important to note that off-target profiles can be compound-specific.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
No or weak inhibition of p-ERK despite using the recommended concentration of this compound. 1. Cell line insensitivity: The cell line may not be reliant on the SHP2-MAPK pathway. 2. Incorrect antibody or western blot procedure: Issues with the p-ERK antibody or the western blotting technique. 3. Degraded this compound: Improper storage or handling of the compound.1. Confirm pathway dependence: Use a positive control cell line known to be sensitive to SHP2 inhibition. 2. Optimize western blot: Use a validated p-ERK antibody and include positive and negative controls for the western blot. Troubleshoot your western blot protocol for issues with transfer, antibody concentrations, and detection.[3][4][5][6] 3. Use fresh compound: Prepare fresh stock solutions of this compound and store them properly.
Significant cytotoxicity observed at concentrations expected to be selective for SHP2. 1. Off-target toxicity: this compound may be hitting other essential cellular targets at the concentration used. 2. Cell line hypersensitivity: The specific cell line may be particularly sensitive to SHP2 inhibition or have unique dependencies.1. Perform a dose-response for cytotoxicity: Determine the EC50 for cell viability using an assay like MTT or CellTiter-Glo.[7][8][9][10][11] Compare this to the IC50 for SHP2 inhibition. A small therapeutic window suggests potential off-target toxicity. 2. Validate with a second SHP2 inhibitor: Use a structurally different SHP2 inhibitor to see if it causes similar cytotoxicity.
Observed phenotype does not match the known function of SHP2. 1. Novel SHP2 function: The phenotype could be due to a previously uncharacterized role of SHP2 in your specific cellular context. 2. Off-target effect: The phenotype is caused by this compound binding to an unintended target.1. Confirm with genetic approaches: Use siRNA or CRISPR to knockdown or knockout SHP2 and see if the phenotype is recapitulated. 2. Perform off-target identification studies: Use techniques like kinome profiling, cellular thermal shift assay (CETSA), or quantitative proteomics to identify potential off-targets.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of this compound. 3. Assay variability: Inherent variability in the experimental assay.1. Standardize cell culture: Use cells within a defined passage number range and maintain consistent culture conditions. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Include proper controls: Use positive and negative controls in every experiment to monitor assay performance.

Quantitative Data on SHP2 Inhibitor Selectivity

Inhibitor Target IC50 (nM) Selectivity vs. SHP1 Selectivity vs. PTP1B Reference
SHP099 SHP271>100-fold>100-fold[Novartis (2016)]
TNO155 SHP211HighHigh[12]
RMC-4550 SHP22.5HighHigh[Revolution Medicines]
IACS-13909 SHP215.7No inhibition of SHP1-[12]
11a-1 SHP22007-fold-[12]
NSC-87877 SHP2318~1-fold~5-fold[3]
PHPS1 SHP2730 (Ki)15-fold8-fold[13]

Note: IC50 and Ki values can vary depending on the assay conditions. This table is for comparative purposes only.

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) of three allosteric SHP2 inhibitors across a panel of 21 oral squamous cell carcinoma (OSCC) cell lines.

Cell Line SHP099 IC50 (μM) TNO155 IC50 (μM) RMC-4550 IC50 (μM)
ORL-4810.90.90.8
ORL-1159.80.80.7
ORL-13612.11.21.1
............
SCC-421.515.610.2
SCC-918.910.18.5
SCC-2525.318.212.3
(Data adapted from a study on OSCC, demonstrating variability in potency across different cell lines)[14]

Experimental Protocols

Here are detailed methodologies for key experiments to validate the on- and off-target effects of this compound.

Western Blot for p-ERK Inhibition

This protocol is to assess the on-target activity of this compound by measuring the phosphorylation of ERK, a downstream effector of the SHP2-MAPK pathway.

Materials:

  • Cell line of interest

  • This compound

  • Growth factor (e.g., EGF, FGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.[15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer.[17][18]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble SHP2 in the supernatant by western blot using an anti-SHP2 antibody. An increase in the thermal stability of SHP2 in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.[17][19][20][21][22]

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the accumulation of LC3-II to determine if this compound has an off-target effect on autophagy.

Materials:

  • Cell line of interest

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot reagents as described above

  • Primary antibody: anti-LC3B

Procedure:

  • Seed cells and treat with this compound or vehicle.

  • In parallel, treat cells with a lysosomal inhibitor alone or in combination with this compound for the last 2-4 hours of the experiment. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.

  • Lyse the cells and perform a western blot as described above.

  • Probe the membrane with an anti-LC3B antibody. The antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Quantify the LC3-II band intensity. An increase in LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux. If this compound further increases LC3-II levels in the presence of the inhibitor, it suggests that this compound is inducing autophagy. Conversely, a decrease may suggest inhibition of autophagy.[14][19][23][24][25]

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS GRB2->SOS binds RAS RAS SOS->RAS activates SHP2->RAS dephosphorylates an inhibitory site on a RAS regulator RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates & activates This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Off-Target Validation

Off_Target_Workflow Start Start: Observe Unexpected Phenotype with this compound OnTarget Confirm On-Target Engagement (e.g., p-ERK Western, CETSA) Start->OnTarget Decision1 Is On-Target Effect Confirmed? OnTarget->Decision1 OffTarget Investigate Off-Target Effects Decision1->OffTarget No Genetic Genetic Validation (siRNA/CRISPR of SHP2) Decision1->Genetic Yes Profiling Off-Target ID Methods: - Kinome Profiling - Proteomics - Autophagy Assays OffTarget->Profiling Decision2 Does Genetic Perturbation Recapitulate Phenotype? Genetic->Decision2 Conclusion1 Conclusion: Phenotype is On-Target Decision2->Conclusion1 Yes Conclusion2 Conclusion: Phenotype is Off-Target Decision2->Conclusion2 No Profiling->Conclusion2

Caption: A logical workflow for validating and identifying off-target effects.

References

Technical Support Center: SHP389 and ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHP389. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in inhibiting ERK phosphorylation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting ERK phosphorylation in my experiment?

A1: Several factors at the level of the compound, experimental procedure, or cellular context can lead to a lack of ERK phosphorylation inhibition by this compound. Here are the primary areas to troubleshoot:

  • Compound Integrity and Handling:

    • Degradation: this compound may have degraded due to improper storage. It should be stored at -20°C for short-term use (up to a month) and -80°C for long-term storage (up to 6 months)[1].

    • Solubility Issues: this compound is soluble in DMSO[2]. Ensure it is fully dissolved before diluting into your culture medium. Precipitation of the compound will significantly lower its effective concentration.

  • Experimental Protocol:

    • Sub-optimal Concentration: The reported IC50 for this compound on p-ERK is 36 nM[1]. However, the optimal concentration can vary depending on the cell line and stimulation conditions. A dose-response experiment is crucial to determine the effective concentration in your specific system.

    • Inappropriate Assay Timing: The peak of ERK phosphorylation can be transient, often occurring within 2-15 minutes of stimulation[3][4]. If you are measuring p-ERK levels after this peak has subsided, you may not observe an inhibitory effect. A time-course experiment is recommended.

    • High Basal p-ERK Levels: Some cell lines, particularly those with activating mutations in RAS or RAF, have high basal levels of ERK phosphorylation. This can mask the inhibitory effect of this compound. Serum starvation for 4-24 hours before the experiment can help reduce basal p-ERK levels[3][4][5].

    • Incorrect Stimulation: The agonist or growth factor used to stimulate the pathway might not be working correctly or may be used at a suboptimal concentration[3].

  • Cellular Context:

    • Cell Line Specificity: The efficacy of this compound can be cell-line dependent. The signaling pathways upstream of RAS/ERK can have redundancies or bypass mechanisms in certain cell types that may circumvent the need for SHP2.

    • Off-Target Effects: While not specifically documented for this compound, other SHP2 inhibitors have shown off-target effects[6]. It is a remote possibility that in your specific cellular context, off-target effects could interfere with the expected outcome.

    • Feedback Mechanisms: The MAPK pathway is regulated by complex feedback loops[7]. Inhibition of SHP2 could potentially lead to the activation of compensatory signaling pathways that reactivate ERK.

Troubleshooting Guide

If you are not observing inhibition of ERK phosphorylation with this compound, follow these troubleshooting steps:

Problem Possible Cause Recommended Solution
No inhibition at any concentration Compound degradation or precipitation.Prepare a fresh stock solution of this compound from a new vial. Ensure complete solubilization in DMSO before further dilution.
High basal p-ERK levels.Serum starve cells for an appropriate duration (e.g., 4-24 hours) before stimulation[3][4][5].
Ineffective stimulation.Verify the activity of your stimulating agent (e.g., growth factor) and optimize its concentration.
Inconsistent results Variability in cell culture conditions.Ensure cells are seeded at a consistent density and are not over-confluent, as contact inhibition can lower background ERK phosphorylation[8].
Assay timing is not optimal.Perform a time-course experiment to identify the peak of ERK phosphorylation in response to your stimulus[3][4].
Weak inhibition Sub-optimal inhibitor concentration.Perform a dose-response curve with a wider range of this compound concentrations.
Cell line is resistant.Consider using a cell line known to be sensitive to SHP2 inhibition.

Quantitative Data Summary

Compound Target IC50 Reference
This compoundSHP236 nM[1]
This compoundp-ERK36 nM[1]

Experimental Protocols

Western Blotting for ERK Phosphorylation

This protocol provides a general framework for assessing p-ERK levels in response to stimulation and inhibition with this compound.

  • Cell Seeding: Plate cells in 6-well plates and grow to 70-90% confluency[8].

  • Serum Starvation: To reduce basal p-ERK levels, replace the growth medium with serum-free or low-serum medium and incubate for 4-24 hours[3][4].

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours[8].

  • Stimulation: Add the agonist (e.g., EGF, FGF) at a pre-determined optimal concentration and incubate for the time corresponding to peak ERK phosphorylation (typically 2-15 minutes)[3][4].

  • Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK[3].

Visualizations

Signaling Pathway

SHP2_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK SHP2->RAS dephosphorylates upstream activators This compound This compound This compound->SHP2

Caption: The MAPK signaling cascade leading to ERK phosphorylation and the inhibitory role of this compound on SHP2.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells starve Serum Starve (4-24h) seed->starve pretreat Pre-treat with This compound (1-2h) starve->pretreat stimulate Stimulate with Agonist (2-15min) pretreat->stimulate lyse Cell Lysis stimulate->lyse wb Western Blot (p-ERK, Total ERK) lyse->wb quantify Quantification wb->quantify

Caption: A typical experimental workflow for assessing the effect of this compound on ERK phosphorylation.

Troubleshooting Logic

troubleshooting_logic start No p-ERK Inhibition Observed with this compound check_compound Is the compound valid and soluble? start->check_compound check_protocol Is the protocol optimized? check_compound->check_protocol Yes solution_compound Prepare fresh stock from a new vial. check_compound->solution_compound No check_cells Is the cell line appropriate? check_protocol->check_cells Yes solution_protocol Optimize dose, time, and serum starvation. check_protocol->solution_protocol No solution_cells Use a sensitive cell line. check_cells->solution_cells No

Caption: A decision tree for troubleshooting the lack of this compound-mediated inhibition of ERK phosphorylation.

References

Technical Support Center: Enhancing SHP389 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the bioavailability of SHP389 for in vivo studies.

Troubleshooting Guide

Researchers may encounter challenges in achieving desired plasma concentrations of this compound. This guide provides a structured approach to troubleshooting common issues.

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Steps
Poor Solubility / Dissolution 1. Verify Formulation Protocol: Ensure the recommended formulation protocols are followed precisely. Even minor deviations can impact solubility. 2. Particle Size Reduction: If using a suspension, consider micronization or nano-milling of the this compound powder to increase the surface area for dissolution.[1][2] 3. Alternative Formulations: Explore different formulation strategies known to enhance solubility, such as solid dispersions or lipid-based formulations.[2][3]
Low Permeability 1. Permeation Enhancers: Consider the inclusion of pharmaceutically acceptable permeation enhancers in the formulation.[4] 2. Efflux Pump Inhibition: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. Co-administration with a P-gp inhibitor may increase absorption.[5]
First-Pass Metabolism 1. Route of Administration: If extensive first-pass metabolism in the liver is suspected, consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, to bypass the portal circulation.[1] 2. Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes to understand the extent of first-pass metabolism.
Chemical Instability 1. pH of Formulation: Ensure the pH of the final formulation is within a range where this compound is stable. 2. Storage Conditions: Prepare formulations fresh daily and store them appropriately to prevent degradation.[6]

Problem: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Steps
Inaccurate Dosing 1. Dosing Technique: Ensure consistent and accurate administration of the formulation to each animal. For oral gavage, verify the technique to prevent accidental administration into the lungs. 2. Homogeneity of Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a uniform dose.
Physiological Differences 1. Fasting State: Standardize the fasting period for all animals before dosing, as the presence of food can affect drug absorption.[1][7] 2. Animal Health: Use healthy animals of a consistent age and weight to minimize physiological variability.
Formulation Instability 1. Phase Separation: Visually inspect the formulation for any signs of precipitation or phase separation before each use.[6] If observed, gentle heating or sonication may be used to redissolve the compound.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting formulations for in vivo studies with this compound?

A1: Based on available data, two common vehicle formulations can be used as a starting point for this compound.[6] The choice of formulation may depend on the desired dosing volume and the duration of the study.

Formulation Component Protocol 1 Protocol 2
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% Corn Oil
Surfactant 5% Tween-80-
Vehicle 45% Saline-
Achievable Solubility ≥ 5 mg/mL≥ 5 mg/mL

Q2: How should I prepare the recommended formulations?

A2: For both protocols, it is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[6]

  • Protocol 1 Workflow:

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix thoroughly.

    • Add Saline to the final volume and mix.

  • Protocol 2 Workflow:

    • Dissolve this compound in DMSO.

    • Add Corn Oil to the final volume and mix thoroughly.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

Q3: What are the general principles for improving the bioavailability of a compound like this compound?

A3: Improving bioavailability generally involves addressing two key factors: solubility and permeability.[4] Strategies include:

  • Enhancing Solubility:

    • Particle size reduction: Micronization and nano-milling increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]

    • Formulation strategies: Utilizing enabling formulations such as solid dispersions, lipid-based systems, or cyclodextrin complexes can improve solubility.[2][3]

    • Salt formation: Creating a salt form of the drug can enhance its solubility.[1][2]

  • Improving Permeability:

    • Permeation enhancers: These agents can help increase the passage of the drug across the intestinal epithelium.[4]

    • Inhibition of efflux pumps: If the compound is a substrate of efflux transporters like P-glycoprotein, co-administration with an inhibitor can increase intracellular concentration and absorption.[4]

Q4: What animal models are commonly used for bioavailability studies?

A4: Beagle dogs are frequently used in preclinical studies to evaluate drug formulations.[8] However, physiological differences between species can impact results. In some cases, miniature pigs may be a suitable alternative.[8] The choice of animal model should be carefully considered based on the specific research question.

Experimental Protocols

Protocol: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[6] Vortex thoroughly until the this compound is completely dissolved.

  • In a separate tube, prepare the vehicle by adding the required volumes of PEG300, Tween-80, and Saline.

  • Add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration and component percentages. For example, to make 1 mL of the final formulation, add 100 µL of a 50 mg/mL this compound/DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.[6]

  • Vortex the final solution thoroughly to ensure homogeneity.

  • If any precipitation is observed, gently warm the solution (e.g., to 37°C) and/or sonicate for a few minutes until the solution is clear.[6]

  • It is recommended to prepare this formulation fresh on the day of use.[6]

Visualizations

SHP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_downstream Downstream Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 SHP2 SHP2 GRB2->SHP2 RAS RAS SOS1->RAS SHP2->RAS This compound This compound This compound->SHP2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_animal_study In Vivo Study cluster_data Data Analysis Formulation This compound Formulation QC Quality Control (e.g., visual inspection) Formulation->QC Dosing Animal Dosing (e.g., oral gavage) QC->Dosing Sampling Blood Sampling (time points) Dosing->Sampling Analysis Plasma Analysis (e.g., LC-MS/MS) Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Bioavailability Determine Bioavailability PK->Bioavailability

Caption: Experimental workflow for in vivo bioavailability assessment.

troubleshooting_logic Start Low Bioavailability Observed CheckFormulation Verify Formulation Protocol Start->CheckFormulation ImproveSolubility Enhance Solubility CheckFormulation->ImproveSolubility Protocol OK ReEvaluate Re-evaluate in vivo CheckFormulation->ReEvaluate Protocol Error (Corrected) ImprovePermeability Improve Permeability ImproveSolubility->ImprovePermeability CheckMetabolism Assess First-Pass Metabolism ImprovePermeability->CheckMetabolism AltRoute Consider Alternative Route of Administration CheckMetabolism->AltRoute High CheckMetabolism->ReEvaluate Low AltRoute->ReEvaluate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Minimizing SHP389 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on minimizing potential toxicities associated with the allosteric SHP2 inhibitor SHP389 in animal models. As there is limited publicly available preclinical safety data specifically for this compound, the information herein is largely based on data from other well-characterized allosteric SHP2 inhibitors, such as TNO155 (formerly SHP099) and RMC-4550. Researchers should consider this guidance as a general framework and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation. By binding to an allosteric site, this compound locks SHP2 in an inactive conformation, thereby inhibiting its function and downstream signaling.

Q2: What are the potential toxicities associated with SHP2 inhibition in animal models?

A2: Based on studies with similar allosteric SHP2 inhibitors, potential toxicities can be on-target (related to SHP2 inhibition in normal tissues) or off-target. Commonly observed adverse effects in preclinical and clinical studies of SHP2 inhibitors include:

  • Cardiovascular: Decreased left ventricular ejection fraction (LVEF), edema (peripheral and pulmonary).

  • Hematological: Cytopenias (e.g., thrombocytopenia, neutropenia).

  • Musculoskeletal: Rhabdomyolysis (muscle breakdown).

  • Immunological: Autoimmune-like manifestations (e.g., encephalopathy).

  • General: Localized swelling, fatigue.

Q3: How can I monitor for these potential toxicities in my animal studies?

A3: A comprehensive monitoring plan is crucial. Key monitoring strategies include:

  • Regular Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels. Note any signs of lethargy, edema, or distress.

  • Body Weight Measurement: At least twice weekly to detect any significant weight loss.

  • Cardiovascular Monitoring: Echocardiography to assess LVEF at baseline and at regular intervals during the study.

  • Hematology: Complete blood counts (CBCs) from peripheral blood samples to monitor for cytopenias.

  • Serum Chemistry: Analysis of blood samples for markers of muscle damage (e.g., creatine kinase for rhabdomyolysis) and organ function.

  • Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a full histopathological examination of key organs.

Q4: Are there any strategies to mitigate the observed toxicities?

A4: Yes, several strategies can be employed:

  • Dose Optimization: Conduct dose-range-finding studies to identify the maximum tolerated dose (MTD) and the lowest effective dose.

  • Intermittent Dosing: Some studies suggest that intermittent dosing schedules (e.g., 2 weeks on, 1 week off) may improve the therapeutic index and reduce on-target toxicities[1].

  • Supportive Care: For specific toxicities, supportive care measures may be necessary. For example, fluid therapy for signs of dehydration.

  • Combination Therapy: In some contexts, combining the SHP2 inhibitor with another agent may allow for dose reduction of the SHP2 inhibitor, thereby reducing its toxicity while maintaining or enhancing efficacy.

Troubleshooting Guides

Issue 1: Observation of Edema or Swelling
  • Symptom: Visible swelling in the limbs (peripheral edema) or signs of respiratory distress that could indicate pulmonary edema.

  • Potential Cause: On-target effects of SHP2 inhibition on vascular homeostasis.

  • Troubleshooting Steps:

    • Confirm and Quantify: Carefully examine the animal and note the location and severity of the edema. For suspected pulmonary edema, monitor respiratory rate and effort.

    • Dose Adjustment: Consider reducing the dose of this compound or implementing an intermittent dosing schedule.

    • Cardiovascular Assessment: Perform echocardiography to assess cardiac function, as edema can be linked to decreased LVEF.

    • Supportive Care: Consult with a veterinarian regarding the potential use of diuretics for symptomatic relief, though this should be done with caution and consideration of potential electrolyte imbalances.

    • Pathological Confirmation: If the animal's condition worsens, consider euthanasia and perform a thorough necropsy and histopathology to confirm the cause of the edema.

Issue 2: Signs of Hematological Toxicity
  • Symptom: Results from a CBC show a significant decrease in platelets (thrombocytopenia) or neutrophils (neutropenia).

  • Potential Cause: On-target effects of SHP2 inhibition on hematopoiesis.

  • Troubleshooting Steps:

    • Verify Findings: Repeat the CBC to confirm the results.

    • Monitor for Clinical Signs: Observe the animal for any signs of bleeding (petechiae, bruising) or infection.

    • Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose of this compound to allow for hematopoietic recovery.

    • Recovery Monitoring: Perform serial CBCs to monitor the recovery of blood cell counts.

    • Consider Prophylactic Measures: If neutropenia is severe, consult with a veterinarian about the potential need for prophylactic antibiotics to prevent opportunistic infections.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of TNO155 (a representative SHP2 inhibitor) [2]

Animal ModelClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)
Mouse243278
Rat1578100
Dog439>100
Monkey64960

Table 2: Dose-Limiting Toxicities (DLTs) of TNO155 in Combination with Spartalizumab in a Clinical Study (for illustrative purposes of potential severe adverse events) [1]

Dose Level (TNO155)DLT ObservedGrade
20 mg QD (2 wks on/1 wk off)Decreased ejection fraction3
20 mg QD (2 wks on/1 wk off)Decreased ejection fraction2
60 mg QD (2 wks on/1 wk off)Autoimmune encephalopathy3
20 mg BID (2 wks on/1 wk off)Febrile neutropenia3
40 mg BID (2 wks on/1 wk off)Rhabdomyolysis3
50 mg BID (2 wks on/1 wk off)Localized edema3
50 mg BID (2 wks on/1 wk off)Swelling2

Experimental Protocols

Protocol 1: In Vivo Toxicity and Tolerability Study
  • Animal Model: Select a relevant rodent (e.g., BALB/c mice or Sprague-Dawley rats) and/or non-rodent species.

  • Group Allocation: Assign animals to vehicle control and multiple this compound dose groups. Include both male and female animals.

  • Dosing Regimen: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a specified period (e.g., 14 or 28 days). Consider including groups with intermittent dosing schedules.

  • Clinical Observations: Record daily observations of animal health, including changes in posture, activity, and grooming.

  • Body Weight: Measure and record body weight at least twice weekly.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, mid-study, and termination for CBC and serum chemistry analysis.

  • Cardiovascular Assessment (optional but recommended): Perform echocardiography at baseline and at the end of the study to assess cardiac function.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.

Protocol 2: Monitoring for Cardiotoxicity
  • Animal Preparation: Anesthetize the animal using a regimen that has minimal impact on cardiovascular function (e.g., isoflurane).

  • Echocardiography: Use a high-frequency ultrasound system designed for small animals.

  • Image Acquisition: Obtain two-dimensional images in the long-axis and short-axis views of the left ventricle.

  • M-mode Imaging: Acquire M-mode images from the short-axis view at the level of the papillary muscles.

  • Measurements: Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using standard formulas.

  • Frequency: Perform measurements at baseline before initiation of this compound treatment and at regular intervals (e.g., every 2-4 weeks) throughout the study.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GTP promotes activation This compound This compound (Allosteric Inhibitor) This compound->SHP2_inactive stabilizes inactive state

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

InVivo_Toxicity_Workflow start Start: In Vivo Toxicity Study acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization dosing Vehicle/SHP389 Administration (Specified dose & schedule) acclimatization->dosing monitoring Daily Clinical Observations & Bi-weekly Body Weights dosing->monitoring interim_sampling Interim Blood Sampling (CBC, Serum Chemistry) monitoring->interim_sampling adverse_event Adverse Event Observed? monitoring->adverse_event interim_sampling->monitoring troubleshoot Implement Troubleshooting (Dose modification, etc.) adverse_event->troubleshoot Yes end_of_study End of Study adverse_event->end_of_study No troubleshoot->monitoring terminal_procedures Terminal Procedures: Blood Collection, Necropsy, Organ Weights, Histopathology end_of_study->terminal_procedures data_analysis Data Analysis & Reporting terminal_procedures->data_analysis Troubleshooting_Decision_Tree start Adverse Clinical Sign Observed in Animal is_severe Is the sign severe or life-threatening? start->is_severe euthanize Consider humane euthanasia & perform full necropsy is_severe->euthanize Yes is_dose_related Is the sign likely dose-related? is_severe->is_dose_related No reduce_dose Reduce dose or switch to intermittent dosing is_dose_related->reduce_dose Yes supportive_care Provide supportive care (Consult with veterinarian) is_dose_related->supportive_care investigate_other Investigate other causes (e.g., underlying condition) is_dose_related->investigate_other No continue_monitoring Continue close monitoring reduce_dose->continue_monitoring supportive_care->continue_monitoring investigate_other->continue_monitoring

References

Technical Support Center: SHP389 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHP389 western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.

Troubleshooting Guide: this compound Not Working in Western Blot

If you are not observing the expected signal for this compound in your western blot, several factors could be at play, ranging from sample preparation to antibody incubation and detection. This guide provides a systematic approach to identifying and resolving the issue.

Problem: Weak or No Signal for this compound

This is one of the most common issues in western blotting and can be caused by a variety of factors.[1][2]

Possible Causes and Solutions

Possible CauseRecommended Solution
Low Abundance of this compound in Sample Increase the amount of total protein loaded onto the gel.[3][4] Consider using a positive control, such as a cell lysate known to express this compound or a purified this compound recombinant protein, to validate the experimental setup.[4] If the protein is known to have low expression, you may need to enrich your sample for this compound using techniques like immunoprecipitation.[4][5]
Inefficient Protein Extraction Ensure your lysis buffer is appropriate for the subcellular localization of this compound. The addition of protease and phosphatase inhibitors to your lysis buffer is crucial to prevent protein degradation.[6] Lysis should be performed on ice or at 4°C to minimize enzymatic activity.[6]
Suboptimal Primary Antibody Concentration The concentration of the primary antibody is critical. If it's too low, the signal will be weak or absent.[1][4] Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations around it.
Inactive Primary or Secondary Antibody Verify the expiration dates of your antibodies.[2] Ensure they have been stored correctly according to the manufacturer's instructions. To test the activity of the secondary antibody, you can perform a dot blot.[4]
Inefficient Protein Transfer Confirm successful transfer of proteins from the gel to the membrane. This can be visualized by staining the membrane with Ponceau S after transfer.[5][7] If transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins, adding a small amount of SDS to the transfer buffer can improve transfer efficiency.[3] For low molecular weight proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through.[3]
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary antibody is raised in a rabbit, use an anti-rabbit secondary antibody).[8]
Insufficient Incubation Times Incubation times for both primary and secondary antibodies may need to be optimized. For the primary antibody, an overnight incubation at 4°C can enhance the signal for low-abundance proteins.[9][10][11]
Excessive Washing While washing is necessary to reduce background, excessive or harsh washing can strip the antibody from the membrane, leading to a weak signal.[8] Reduce the number or duration of wash steps if you suspect this is the issue.
Inactive Detection Reagent Ensure your ECL substrate or other detection reagents have not expired and are prepared correctly.[4]

Problem: High Background or Non-Specific Bands

High background and the presence of unexpected bands can obscure the specific signal for this compound.[1]

Possible Causes and Solutions

Possible CauseRecommended Solution
Insufficient Blocking Blocking is crucial to prevent non-specific binding of antibodies to the membrane.[6] Ensure the blocking buffer is appropriate for your antibody; sometimes switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa can help.[1] The blocking time may also need to be increased.[6]
Primary or Secondary Antibody Concentration Too High High antibody concentrations can lead to non-specific binding and high background.[7][12] Try reducing the concentration of your primary and/or secondary antibodies.
Inadequate Washing Insufficient washing between antibody incubation steps can result in high background.[7] Increase the number and duration of your wash steps. Including a detergent like Tween-20 in your wash buffer is also recommended.[5][7]
Contaminated Buffers Ensure all your buffers are freshly prepared with high-purity water to avoid contamination that can lead to a speckled background.
Cross-reactivity of the Secondary Antibody The secondary antibody may be cross-reacting with other proteins in your lysate. Using a more specific, pre-adsorbed secondary antibody can help reduce non-specific bands.[8]
Protein Degradation Degraded protein samples can result in multiple lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[6][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for my anti-SHP389 antibody?

A1: The optimal dilution for your anti-SHP389 antibody should be determined experimentally. A good starting point is the dilution recommended on the manufacturer's datasheet. We recommend performing a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the concentration that provides the best signal-to-noise ratio for your specific experimental conditions.

Q2: Which blocking buffer should I use for my this compound western blot?

A2: Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) are commonly used blocking buffers. The choice may depend on the specific primary antibody being used. If you are experiencing high background with one, it is often worthwhile to try the other. Some antibody datasheets will specify a recommended blocking agent.[6]

Q3: How much protein lysate should I load per well for this compound detection?

A3: The optimal amount of protein to load depends on the expression level of this compound in your sample. A general starting range is 20-40 µg of total protein lysate per well. If this compound is a low-abundance protein, you may need to load more.[3] Conversely, if you are seeing signal smearing or "smiling" bands, you may be overloading the gel.[1]

Q4: My this compound protein is appearing at a different molecular weight than expected. What could be the reason?

A4: Several factors can cause a protein to migrate at an unexpected molecular weight. These include:

  • Post-translational modifications (PTMs): Phosphorylation, glycosylation, or ubiquitination can increase the apparent molecular weight.

  • Splice variants: Different isoforms of this compound may exist with varying molecular weights.

  • Protein degradation: If you see bands at a lower molecular weight, your protein may have been degraded.

  • Multimerization: The protein may form dimers or multimers that are not fully denatured, leading to higher molecular weight bands. Boiling the sample in loading buffer for a longer period (up to 10 minutes) can help disrupt these.[12]

Experimental Protocols

Standard Western Blot Protocol for this compound Detection
  • Sample Preparation:

    • Harvest cells and wash once with ice-cold PBS.[9]

    • Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix the desired amount of protein lysate with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[9]

    • Load the samples onto an appropriate percentage polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[13]

    • Incubate the membrane with the primary anti-SHP389 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Cell_Lysis Cell Lysis Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation Electrophoresis SDS-PAGE Blocking Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Transfer Protein Transfer Electrophoresis->Transfer

Caption: A simplified workflow of the western blotting process.

Troubleshooting_Tree cluster_no_signal No Signal cluster_high_bg High Background Start This compound Not Detected Check_Transfer Check Protein Transfer (Ponceau S) Start->Check_Transfer Optimize_Blocking Optimize Blocking (Buffer/Time) Start->Optimize_Blocking Check_Antibodies Check Antibody Activity & Concentration Check_Transfer->Check_Antibodies Transfer OK Check_Protein Check Protein Integrity & Loading Amount Check_Antibodies->Check_Protein Antibodies OK Check_Detection Check Detection Reagents Check_Protein->Check_Detection Protein OK Optimize_Antibodies Optimize Antibody Concentrations Optimize_Blocking->Optimize_Antibodies Background Still High Increase_Washing Increase Washing (Time/Volume) Optimize_Antibodies->Increase_Washing Background Still High

Caption: A decision tree for troubleshooting common western blot issues.

References

Navigating Long-Term SHP389 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available information on SHP389, an allosteric SHP2 inhibitor, is limited, making it challenging to provide a detailed, compound-specific guide for long-term studies. This compound appears to be in the early stages of preclinical research.

To fulfill the structural and content requirements of this request, we have created a comprehensive technical support center using Dasotraline (formerly SEP-225,289) as a well-documented substitute. Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has undergone extensive clinical investigation, providing a robust dataset for illustrating the principles of refining treatment schedules for long-term studies.

Frequently Asked Questions (FAQs) for Long-Term Dasotraline Studies

Q1: What is the mechanism of action of Dasotraline?

A1: Dasotraline is a potent and balanced reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1][2]. By blocking these transporters, Dasotraline increases the extracellular concentrations of these neurotransmitters in the brain, which are associated with mood and behavior regulation. Preclinical studies have established its activity as an SNDRI[1][2].

Q2: What are the key pharmacokinetic parameters of Dasotraline to consider for long-term dosing?

A2: Dasotraline has a unique pharmacokinetic profile characterized by slow absorption and a long elimination half-life.[3][4][5] Key parameters from human studies include:

  • Time to Maximum Concentration (Tmax): Approximately 10-12 hours post-dose.[4]

  • Half-life (t½): A mean apparent half-life of about 47 hours.[3][5]

  • Steady State: Plasma concentrations typically reach a steady state by 10 days of consistent daily dosing.[3][5]

This long half-life allows for stable plasma concentrations with once-daily dosing, a critical consideration for ensuring consistent target engagement in long-term efficacy and safety studies.[3]

Q3: What were the typical dosing schedules for Dasotraline in clinical trials?

A3: Dasotraline has been evaluated in clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED) at various fixed and flexible doses. The chosen dose often depended on the indication and patient population. The table below summarizes dosing regimens from several studies.

Summary of Dasotraline Clinical Trial Dosing Regimens

IndicationStudy DesignDoses AdministeredDurationKey Findings
ADHD Randomized, Double-Blind, Placebo-Controlled4 mg/day and 8 mg/day4 weeks8 mg/day showed statistically significant improvement in ADHD symptoms.[6]
Binge-Eating Disorder Randomized, Placebo-Controlled, Flexible-DoseFlexible doses of 4, 6, or 8 mg/day12 weeksSignificantly greater reduction in binge-eating days per week compared to placebo.[7][8]
Binge-Eating Disorder Randomized, Placebo-Controlled, Fixed-Dose4 mg/day and 6 mg/day12 weeks6 mg/day dose met the primary endpoint for reducing binge days per week.[9][10][11]

Q4: What are the most common adverse events observed in long-term Dasotraline studies that might require dose adjustment?

A4: The most frequently reported adverse events in clinical trials that could necessitate a re-evaluation of the treatment schedule include:

  • Insomnia[7][10][12][13]

  • Decreased appetite[12][13]

  • Dry mouth[7][10]

  • Anxiety[7][10]

  • Nausea[10]

  • Headache[10]

The incidence of decreased appetite appeared to be dose-dependent.[13] Researchers should establish clear criteria for dose reduction or discontinuation based on the severity and duration of these adverse events.

Troubleshooting Guide for Long-Term Dasotraline Experiments

IssuePotential Cause(s)Recommended Action(s)
High incidence of insomnia or anxiety in animal models. - Dose may be too high.- Timing of administration may be suboptimal.- Reduce the dose.- Administer the dose earlier in the active phase (e.g., beginning of the dark cycle for nocturnal rodents).- Implement more detailed behavioral monitoring to quantify anxiety-like behaviors.
Significant weight loss in treated animals. - Dose-dependent decrease in appetite is a known effect.[13]- Potential gastrointestinal distress.- Monitor food intake and body weight daily.- Consider a dose reduction.- Ensure palatable food is available.- If weight loss exceeds 15-20% of baseline, consider temporary discontinuation and re-evaluation of the dose.
Lack of efficacy at a previously effective dose. - Development of tolerance.- Issues with drug formulation or administration.- Measure plasma concentrations of Dasotraline to confirm exposure.- Re-evaluate the formulation for stability and homogeneity.- Review administration technique to ensure accurate dosing.
Unexpected mortality in the treatment group. - Potential for off-target toxicity at the chosen dose.- Exacerbation of an underlying, undetected health issue in the animal model.- Immediately pause the study and perform a thorough review of all data.- Conduct necropsies on deceased animals to identify the cause of death.- Consider a dose-ranging toxicity study to establish a maximum tolerated dose for the specific animal model and study duration.

Visualizing Pathways and Protocols

Signaling Pathway of a Triple Reuptake Inhibitor

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 NE Norepinephrine NE->VMAT2 SER Serotonin SER->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_syn DA Vesicle->DA_syn Release NE_syn NE Vesicle->NE_syn Release SER_syn SER Vesicle->SER_syn Release DAT DAT NET NET SERT SERT Dasotraline Dasotraline Dasotraline->DAT Inhibits Dasotraline->NET Inhibits Dasotraline->SERT Inhibits DA_syn->DAT Reuptake DA_R Dopamine Receptors DA_syn->DA_R Binds NE_syn->NET Reuptake NE_R Norepinephrine Receptors NE_syn->NE_R Binds SER_syn->SERT Reuptake SER_R Serotonin Receptors SER_syn->SER_R Binds Signal Transduction Signal Transduction DA_R->Signal Transduction NE_R->Signal Transduction SER_R->Signal Transduction

Caption: Mechanism of action for a triple reuptake inhibitor like Dasotraline.

Experimental Workflow for a Long-Term Preclinical Study

cluster_setup Phase 1: Study Setup & Baseline cluster_dosing Phase 2: Chronic Dosing & Monitoring cluster_analysis Phase 3: Terminal Procedures & Data Analysis A Animal Acclimatization (2 weeks) B Baseline Behavioral Testing (e.g., locomotor activity, feeding behavior) A->B C Randomization into Treatment Groups (Vehicle, Low Dose, High Dose) B->C D Daily Oral Gavage (6 months) C->D E Weekly Monitoring: - Body Weight - Food/Water Intake - Clinical Observations D->E F Monthly Behavioral Testing D->F G Periodic Blood Sampling (for PK and biomarkers) D->G H Terminal Blood Collection G->H J Data Analysis: - Statistical Analysis - Histopathology - Biomarker Analysis H->J I Tissue Collection (Brain, Liver, etc.) I->J

Caption: Workflow for a 6-month preclinical study of Dasotraline.

Detailed Experimental Protocol: 6-Month Oral Gavage Study in Rats

Objective: To assess the long-term safety, tolerability, and pharmacokinetic profile of Dasotraline in Sprague-Dawley rats.

1. Animals and Housing:

  • Species: Sprague-Dawley rats (Male and Female, n=20 per group).

  • Age: 8 weeks at the start of dosing.

  • Housing: 2 rats per cage, 12-hour light/dark cycle, ad libitum access to standard chow and water.

  • Acclimatization: Minimum of 2 weeks before the start of the experiment.

2. Groups and Dosing:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

  • Group 2: Low Dose Dasotraline (e.g., 1 mg/kg/day).

  • Group 3: High Dose Dasotraline (e.g., 5 mg/kg/day).

  • Administration: Once daily via oral gavage at the beginning of the dark cycle.

  • Dose Volume: 5 mL/kg.

3. Monitoring and Measurements:

  • Daily: Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

  • Weekly:

    • Body weight measurement.

    • Food and water consumption per cage.

  • Monthly:

    • Detailed behavioral assessment (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior).

    • Blood collection (sparse sampling, ~200 µL) from the tail vein for pharmacokinetic analysis at pre-dose and 2, 8, and 24 hours post-dose.

  • Terminal Procedures (Week 26):

    • Final body weight.

    • Terminal blood collection via cardiac puncture for full PK profile and clinical chemistry.

    • Euthanasia followed by necropsy.

    • Organ weight measurement (liver, kidneys, brain, heart, spleen).

    • Tissue collection for histopathological examination.

4. Data Analysis:

  • Body weight, food/water intake, and organ weights will be analyzed using a two-way ANOVA (treatment x sex).

  • Behavioral data will be analyzed using appropriate statistical tests (e.g., t-test, ANOVA) comparing treatment groups to the vehicle control.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) will be calculated using non-compartmental analysis.

  • Histopathology will be evaluated by a board-certified veterinary pathologist.

This comprehensive guide, using Dasotraline as a robust example, provides the framework and detailed information necessary for researchers to design and troubleshoot long-term studies, ensuring data integrity and animal welfare.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of SHP2 Inhibitors: SHP389 vs. SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two allosteric SHP2 inhibitors, SHP389 and SHP099. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing preclinical data to offer a comparative overview of their performance, supported by experimental methodologies and pathway diagrams.

Introduction to SHP2 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. Consequently, SHP2 has emerged as a promising therapeutic target for the treatment of a range of malignancies. This compound and SHP099 are both potent and selective allosteric inhibitors of SHP2, locking the protein in an auto-inhibited conformation.

Quantitative Data Comparison

The following table summarizes the available in vivo data for this compound and SHP099. It is important to note that the absence of direct comparative studies necessitates a cross-study comparison, which may be influenced by differing experimental conditions.

ParameterThis compoundSHP099
In Vivo Efficacy (Tumor Growth Inhibition) Data not publicly available in detail.KYSE520 (Esophageal Squamous Cell Carcinoma Xenograft): Marked tumor growth inhibition observed at 100 mg/kg daily oral dosing.[1] Dose-dependent anti-tumor activity was also demonstrated.[1] B16F10 (Melanoma Syngeneic Model): Significant reduction in tumor growth at 75 mg/kg and 100 mg/kg daily oral dosing.[2] CT-26 (Colon Carcinoma Xenograft): Significantly decreased tumor burden in immunocompetent mice, suggesting an immune-mediated anti-tumor effect.[3]
Pharmacokinetics (Mice) Data not publicly available in detail.KYSE520 Xenograft: A single 100 mg/kg oral dose resulted in free plasma concentrations sufficient to inhibit p-ERK for over 24 hours.
Pharmacodynamics (Mice) Modulates MAPK signaling in vivo.KYSE520 Xenograft: Robust inhibition of phosphorylated ERK (p-ERK) in tumor tissue.
Animal Models Used Information not publicly available.Nude mice (for xenografts), C57BL/6 mice (for syngeneic models).
Dosing Regimen Information not publicly available.75-100 mg/kg, administered orally once daily.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SHP2 signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of SHP2 inhibitors.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment and Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound / SHP099 This compound->SHP2_active Allosteric Inhibition

Figure 1: SHP2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., KYSE520, B16F10) tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model Animal Model Selection (e.g., Nude Mice) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Oral Administration of This compound or SHP099 randomization->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement Regular Intervals pk_pd_analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis dosing->pk_pd_analysis Blood/Tissue Collection data_interpretation Efficacy Comparison tumor_measurement->data_interpretation pk_pd_analysis->data_interpretation

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on the available literature for SHP099.

KYSE520 Esophageal Squamous Cell Carcinoma Xenograft Model
  • Cell Culture: KYSE520 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 107 KYSE520 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.

  • Dosing: SHP099 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the desired dose (e.g., 100 mg/kg).[1] The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volume is measured two to three times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last dose, tumors are harvested to analyze the levels of p-ERK and other relevant biomarkers by methods such as western blotting or immunohistochemistry.

B16F10 Melanoma Syngeneic Model
  • Cell Culture: B16F10 melanoma cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

  • Animal Model: C57BL/6 mice (6-8 weeks old) are used for this syngeneic model.[5]

  • Tumor Implantation: 1 x 106 B16F10 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.[4]

  • Tumor Growth and Treatment: Tumor growth is monitored, and treatment is initiated when tumors are palpable or have reached a specified size.

  • Dosing: SHP099 is administered orally once daily at doses of 75 mg/kg or 100 mg/kg.[2]

  • Efficacy Assessment: Tumor growth is monitored as described for the xenograft model. At the study endpoint, tumors are excised and weighed.[2]

Discussion and Conclusion

The available preclinical data strongly support the in vivo efficacy of SHP099 in various tumor models, demonstrating significant tumor growth inhibition and modulation of the MAPK pathway.[1][2] The efficacy of SHP099 in an immunocompetent syngeneic model also suggests a potential role in modulating the tumor immune microenvironment.[3]

For researchers and drug development professionals, the choice between these two inhibitors for further investigation would likely depend on a more complete preclinical data package for this compound, including its pharmacokinetic profile, efficacy in a range of cancer models, and safety profile. Head-to-head in vivo studies under identical experimental conditions will be essential to definitively determine the superior candidate for clinical development.

References

SHP389 Combination Therapy: A Comparative Guide to Overcoming Adaptive Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of adaptive resistance remains a critical hurdle in targeted cancer therapy. Tumor cells often evade the effects of single-agent treatments by activating alternative signaling pathways, leading to disease progression. Allosteric inhibitors of the protein tyrosine phosphatase SHP2 have emerged as a promising strategy to counteract this phenomenon when used in combination with other targeted agents. This guide provides a comparative overview of SHP389 combination therapy, benchmarking its performance against other therapeutic alternatives, supported by preclinical experimental data. While specific data for this compound is emerging, we will draw comparisons from studies involving the structurally similar and well-characterized SHP2 inhibitor, SHP099, to provide a comprehensive analysis.

Data Presentation: Performance of SHP2 Inhibitor Combination Therapies

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of combining SHP2 inhibitors with inhibitors of the MAPK pathway to overcome adaptive resistance in various cancer models.

Table 1: In Vitro Efficacy of SHP2 Inhibitor Combinations

Cancer TypeCell LineCombination TherapyIC50 (Combination)Synergy ScoreReference
Non-Small Cell Lung Cancer (EGFR mutant)PC-9 (EGFR T790M/C797S)TNO155 + NazartinibNot explicitly stated, but combination showed enhanced growth inhibition compared to single agents.Not explicitly stated, but combination benefit was observed.[1]
Pancreatic Ductal Adenocarcinoma (KRAS mutant)Multiple PDAC cell linesSHP099 + TrametinibNot explicitly stated, but combination showed additive to synergistic effects in inhibiting proliferation.Not explicitly stated, but combination was more effective than single agents.[2]
Triple-Negative Breast CancerMDA-MB-468SHP099 + TrametinibNot explicitly stated, but combination showed increased efficacy with additive to synergistic effects.Not explicitly stated, but combination was more effective than single agents.[3]
Colorectal Cancer (BRAF V600E)Multiple CRC cell linesTNO155 + Dabrafenib + TrametinibNot explicitly stated, but TNO155 synergized with BRAF/MEK inhibitors.Not explicitly stated, but synergy was observed.[1]

Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations in Xenograft Models

Cancer TypeXenograft ModelCombination TherapyTumor Growth Inhibition (TGI)Key FindingsReference
Pancreatic Ductal Adenocarcinoma (KRAS mutant)KPC 1203 orthotopicSHP099 + TrametinibMarkedly inhibited tumor growth compared to single agents.Combination therapy led to a more durable response and conferred a substantial survival benefit.[4][2][4]
Triple-Negative Breast CancerMDA-MB-468SHP099 + TrametinibCaused substantial tumor regression.Single agents did not produce consistent regressions, highlighting the necessity of the combination.[2][2]
Non-Small Cell Lung Cancer (EGFR mutant)NSCLC PDX modelsTNO155 + OsimertinibGreater tumor response in combination compared to single agents.Combination treatment led to sustained ERK inhibition.[1]
Colorectal CancerRelapsed/Refractory Solid TumorsRMC-4630 + CobimetinibAnti-tumor effects observed at lower doses than required for single agents.Intermittent dosing of RMC-4630 with continuous cobimetinib showed improved tolerability and comparable anti-tumor activity.[5][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of SHP2 inhibitor combination therapies.

Cell Viability Assay (Based on MTT/MTS Assays)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (or other SHP2 inhibitors) and the combination drug (e.g., a MEK inhibitor) in culture medium. Add the drugs to the cells, alone or in combination, and incubate for 72 hours.

  • MTT/MTS Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-ERK (p-ERK)
  • Cell Lysis: Treat cells with the indicated drug combinations for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MDA-MB-468) suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²). When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, single agents, and combination therapy).

  • Drug Administration: Administer the drugs according to the predetermined schedule and dosage. For example, SHP099 can be administered orally at 75 mg/kg daily, and trametinib can be administered orally at 0.25 mg/kg daily.[7]

  • Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Immunohistochemistry (IHC): Fix the tumors in formalin, embed in paraffin, and section them. Perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatments.[8][9][10]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical basis for the efficacy of this compound combination therapy.

cluster_0 Adaptive Resistance to Targeted Therapy RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS TargetedTherapy Targeted Therapy (e.g., MEK Inhibitor) MEK MEK TargetedTherapy->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Feedback Reactivation via Feedback Loop ERK->RTK Negative Feedback Proliferation Cell Proliferation & Survival ERK->Proliferation Feedback->RTK Upregulation

Mechanism of adaptive resistance to targeted therapy.

cluster_1 This compound Combination Therapy Overcoming Resistance RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS Blockade Blockade of Reactivation This compound This compound This compound->SHP2 TargetedTherapy Targeted Therapy (e.g., MEK Inhibitor) MEK MEK TargetedTherapy->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

This compound combination therapy mechanism of action.

cluster_workflow Preclinical Experimental Workflow start In Vitro Studies cell_culture Cancer Cell Lines (e.g., PDAC, TNBC) start->cell_culture treatment Treat with this compound, Combination Drug, or Both cell_culture->treatment viability Cell Viability Assay (IC50, Synergy) treatment->viability western Western Blot (p-ERK Analysis) treatment->western in_vivo In Vivo Studies xenograft Establish Xenograft Tumor Model in_vivo->xenograft randomization Randomize Mice into Treatment Groups xenograft->randomization drug_admin Administer Drugs randomization->drug_admin monitoring Monitor Tumor Growth & Body Weight drug_admin->monitoring endpoint Endpoint Analysis (TGI, IHC) monitoring->endpoint

References

Validating SHP389-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating apoptosis induced by the novel compound SHP389. By objectively comparing its performance with a well-established apoptosis inducer, Doxorubicin, this document offers supporting experimental designs and detailed protocols for key caspase assays. The presented data for this compound is hypothetical and serves as a template for researchers to insert their own experimental findings.

Introduction to Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development.[1] It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[3]

Caspases are synthesized as inactive zymogens and are activated in a hierarchical cascade.[3] This cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][4]

  • The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8 .[1]

  • The Intrinsic Pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria.[2] This event triggers the formation of the apoptosome and the activation of initiator caspase-9 .[2][5]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 .[6] These caspases are responsible for cleaving a broad spectrum of cellular substrates, ultimately leading to the dismantling of the cell.[7] Therefore, measuring the activity of caspases-3/7, -8, and -9 is a reliable method for quantifying apoptosis and elucidating the underlying mechanism of action of a compound like this compound.[8]

Comparative Analysis of Caspase Activation

To assess the pro-apoptotic efficacy of this compound, its ability to activate key caspases should be compared against a known apoptosis-inducing agent, such as Doxorubicin. The following table presents a template for summarizing such comparative data.

Table 1: Hypothetical Comparative Analysis of Caspase Activity

Treatment (10 µM)Caspase-3/7 Activity (Fold Increase vs. Control)Caspase-8 Activity (Fold Increase vs. Control)Caspase-9 Activity (Fold Increase vs. Control)
Vehicle Control 1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound 4.5 ± 0.41.2 ± 0.34.2 ± 0.5
Doxorubicin 3.8 ± 0.31.1 ± 0.23.5 ± 0.4

Data are represented as mean ± standard deviation from three independent experiments.

Based on this hypothetical data, this compound appears to be a potent inducer of the intrinsic apoptotic pathway, as indicated by the significant increase in caspase-9 and caspase-3/7 activity, with minimal activation of caspase-8.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions within the apoptotic cascade and the experimental process, the following diagrams are provided.

Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 (Initiator) Caspase-8 (Initiator) Death Receptors->Caspase-8 (Initiator) Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-8 (Initiator)->Caspase-3/7 (Executioner) Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome->Caspase-9 (Initiator) Caspase-9 (Initiator)->Caspase-3/7 (Executioner) Apoptosis Apoptosis Caspase-3/7 (Executioner)->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptotic signaling pathways.

General Workflow for Caspase Assays Cell Seeding Cell Seeding Compound Treatment (this compound, Doxorubicin) Compound Treatment (this compound, Doxorubicin) Cell Seeding->Compound Treatment (this compound, Doxorubicin) Incubation Incubation Compound Treatment (this compound, Doxorubicin)->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Addition of Caspase Substrate Addition of Caspase Substrate Cell Lysis->Addition of Caspase Substrate Incubation at 37°C Incubation at 37°C Addition of Caspase Substrate->Incubation at 37°C Signal Measurement (Luminescence/Absorbance) Signal Measurement (Luminescence/Absorbance) Incubation at 37°C->Signal Measurement (Luminescence/Absorbance) Data Analysis Data Analysis Signal Measurement (Luminescence/Absorbance)->Data Analysis

Caption: A generalized experimental workflow for measuring caspase activity.

Experimental Protocols

Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific cell types and experimental conditions.

Caspase-3/7 Activity Assay (Luminescent)

This protocol is adapted from the Caspase-Glo® 3/7 Assay.[9][10]

Principle: This assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9]

Materials:

  • White-walled 96-well plates suitable for cell culture and luminescence reading.

  • Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate).

  • Multichannel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound, Doxorubicin, and a vehicle control for the desired time period.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the entire volume of buffer to the substrate bottle and mix until the substrate is completely dissolved.[10]

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature.[11] b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10] c. Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.[10]

  • Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental readings. Calculate the fold change in caspase activity relative to the vehicle-treated control.

Caspase-8 Activity Assay (Colorimetric)

This protocol is based on a colorimetric assay that detects the release of p-nitroaniline (pNA).[12][13]

Principle: This assay utilizes a substrate containing the IETD tetrapeptide sequence conjugated to pNA. Cleavage of this substrate by active caspase-8 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[12]

Materials:

  • 96-well flat-bottom plate.

  • Cell Lysis Buffer.

  • 2x Reaction Buffer.

  • IETD-pNA substrate (4 mM).

  • DTT (1 M).

  • Microplate reader capable of reading absorbance at 405 nm.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound, Doxorubicin, and a vehicle control in a suitable format (e.g., 6-well plate).

  • Cell Lysate Preparation: a. Induce apoptosis and concurrently incubate a non-induced control culture. b. Pellet 2-5 x 10⁶ cells by centrifugation. c. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay: a. In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. b. Prepare the Reaction Buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM. c. Add 50 µL of the 2x Reaction Buffer with DTT to each well. d. Add 5 µL of the IETD-pNA substrate to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.[12]

  • Data Analysis: Calculate the fold increase in caspase-8 activity by comparing the absorbance of the treated samples to the uninduced control.

Caspase-9 Activity Assay (Colorimetric)

This protocol is based on a colorimetric assay for caspase-9 activity.[14][15]

Principle: This assay uses a substrate containing the LEHD tetrapeptide sequence linked to pNA. Active caspase-9 cleaves this substrate, releasing pNA, which is detected by its absorbance at 405 nm.[14]

Materials:

  • 96-well flat-bottom plate.

  • Cell Lysis Buffer.

  • 2x Reaction Buffer.

  • LEHD-pNA substrate (4 mM).

  • DTT (1 M).

  • Microplate reader.

Procedure:

  • Cell Culture, Treatment, and Lysate Preparation: Follow steps 1-3 as described in the Caspase-8 Activity Assay protocol.

  • Assay: a. Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of a 96-well plate. b. Prepare the Reaction Buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM. c. Add 50 µL of the 2x Reaction Buffer with DTT to each sample.[14] d. Add 5 µL of the LEHD-pNA substrate.[14] e. Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[14]

  • Data Analysis: Determine the fold increase in caspase-9 activity by comparing the results of treated samples with the uninduced control.[14]

By following these protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively validate and characterize the apoptotic effects of this compound and compare its efficacy to other known apoptosis-inducing compounds.

References

Comparative Analysis of SHP389 Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the activity of SHP389, an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), across various cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potency and selectivity, benchmarked against other known SHP2 inhibitors.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK signaling pathway, which is frequently hyperactivated in human cancers and drives tumor cell proliferation and survival.[1][2] Consequently, SHP2 has emerged as a promising target for cancer therapy.[1]

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site.[3] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity.[1][2] This mechanism of action offers high selectivity and potency. This guide will compare the in vitro activity of this compound with other well-characterized allosteric SHP2 inhibitors, such as SHP099 and RMC-4550.

Comparative Activity of SHP2 Inhibitors in Cancer Cell Lines

The anti-proliferative activity of SHP2 inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound and other SHP2 inhibitors in a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeCompoundIC50 (µM)Reference(s)
KYSE-520Esophageal Squamous Cell CarcinomaThis compound0.36[3]
KYSE-520Esophageal Squamous Cell CarcinomaSHP0995.14[4]
Detroit 562Pharyngeal CarcinomaSHP0993.76[4]
MDA-MB-468Breast CancerSHP099~0.25 (p-ERK)[2]
MV4-11Acute Myeloid LeukemiaSHP0990.32[5][6]
MOLM-14Acute Myeloid LeukemiaSHP099Not specified[5]
PC9Non-Small Cell Lung CancerSHP0997.536 (24h)[7]
PC9GRNon-Small Cell Lung CancerSHP0998.900 (24h)[7]
NCI-H1975Non-Small Cell Lung CancerCompound 5b2.76[7]
SUM-52Breast CancerSHP09949.62[4]
KATO IIIGastric CarcinomaSHP09917.28[4]
JHH-7Hepatocellular CarcinomaSHP09945.32[4]
Hep3BHepatocellular CarcinomaSHP09919.08[4]
RPMI-8226Multiple MyelomaSHP099Not specified[8][9]
NCI-H929Multiple MyelomaSHP099Not specified[8][9]
RPMI-8226Multiple MyelomaRMC-4550Not specified[8][9]
NCI-H929Multiple MyelomaRMC-4550Not specified[8][9]
4T1Murine Breast CancerSHP099119.3[5]
ASPC1Pancreatic CancerSHP09964.04[5]
BXPC-3Pancreatic CancerSHP09972.86[5]
Capan-2Pancreatic CancerSHP09915.67[5]

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RTK-mediated activation of the RAS-ERK signaling cascade. Growth factor binding to an RTK induces its dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and dephosphorylates specific regulatory sites, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Translocates & Activates GF Growth Factor GF->RTK Binds This compound This compound This compound->SHP2 Inhibits

Caption: SHP2's role in the RTK/RAS/ERK signaling pathway.

Experimental Protocols

The determination of IC50 values is crucial for assessing the potency of an inhibitor. A common method for this is the cell viability assay, such as the MTT, XTT, or CellTiter-Glo® assay. Below is a generalized protocol for a cell viability assay.

Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and other comparator compounds in the appropriate vehicle (e.g., DMSO).

    • Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the inhibitors. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) under the same culture conditions.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Cross-Validation

The following diagram outlines a typical workflow for the cross-validation of a compound's activity across different cell lines. This process ensures the reproducibility and reliability of the findings.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis A1 Select Panel of Cancer Cell Lines A2 Optimize Seeding Density for each Cell Line A1->A2 B1 Seed Cells in 96-well Plates A2->B1 A3 Prepare Serial Dilutions of this compound & Comparators B2 Treat with Compounds (including controls) A3->B2 B1->B2 B3 Incubate for Defined Period (e.g., 72 hours) B2->B3 B4 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) B3->B4 C1 Measure Absorbance/ Luminescence B4->C1 C2 Normalize Data to Controls (% Viability) C1->C2 C3 Generate Dose-Response Curves C2->C3 C4 Calculate IC50 Values C3->C4

Caption: Workflow for determining IC50 values across cell lines.

Summary

The available data indicates that this compound is a potent inhibitor of SHP2, demonstrating significant anti-proliferative activity in sensitive cell lines. The comparison with other SHP2 inhibitors like SHP099 highlights the varying sensitivities of different cancer cell types to SHP2 inhibition. This variability is likely influenced by the specific driver mutations and the cellular context of the RAS-ERK pathway in each cell line. Further cross-validation studies in an expanded panel of cell lines are warranted to fully elucidate the therapeutic potential and target patient populations for this compound.

References

A Comparative Analysis of SHP389 (TNO155) Monotherapy Versus Combination Therapy with EGFR Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of the allosteric SHP2 inhibitor SHP389 (also known as TNO155) as a monotherapy and in combination with epidermal growth factor receptor (EGFR) inhibitors. The data presented is derived from peer-reviewed studies and is intended to inform ongoing research and drug development efforts in oncology, particularly in the context of overcoming resistance to targeted therapies.

Introduction to SHP2 and its Role in EGFR Signaling

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR. Upon EGFR activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-MAPK signaling cascade. This pathway is a key driver of cell proliferation, survival, and differentiation. In the context of EGFR-mutant cancers, SHP2 signaling can contribute to both intrinsic and acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). Therefore, dual inhibition of EGFR and SHP2 presents a rational therapeutic strategy to enhance anti-tumor activity and overcome resistance.

This compound (TNO155) is a potent and selective allosteric inhibitor of SHP2. It stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream signaling. This guide summarizes the preclinical evidence for the synergistic effects of combining this compound with EGFR inhibitors.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies comparing this compound monotherapy with its combination with EGFR inhibitors in various cancer models.

In Vitro Cell Proliferation

Table 1: Anti-proliferative effects of TNO155 in combination with the EGFR inhibitor nazartinib in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines.

Cell LineEGFR MutationTreatmentConcentration (µM)Mean Cell Viability (%)
PC-9 Exon 19 delNazartinib0.01~80
TNO1551~90
Nazartinib + TNO1550.01 + 1~40
HCC827 Exon 19 delNazartinib0.01~75
TNO1551~95
Nazartinib + TNO1550.01 + 1~50
PC-9 (Gefitinib-Resistant) Exon 19 del, T790MNazartinib0.1~90
TNO1551~90
Nazartinib + TNO1550.1 + 1~60

Data extracted from "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling" (2021).

In Vivo Tumor Growth Inhibition

Table 2: Anti-tumor efficacy of TNO155 in combination with the EGFR inhibitor osimertinib in an EGFR-mutant NSCLC patient-derived xenograft (PDX) model.

PDX ModelEGFR MutationTreatmentDose (mg/kg)Mean Tumor Growth Inhibition (%)
LGX818 Exon 19 del, T790MOsimertinib1~30
TNO15550~20
Osimertinib + TNO1551 + 50~80

Data extracted from "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling" (2021).

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound (TNO155) as a single agent and in combination with an EGFR inhibitor on EGFR-mutant NSCLC cell lines.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (TNO155)

  • EGFR inhibitor (e.g., nazartinib, osimertinib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the EGFR inhibitor in cell culture medium.

  • Treat the cells with the compounds as single agents or in combination at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of this compound (TNO155) as a single agent and in combination with an EGFR inhibitor in a patient-derived xenograft model of EGFR-mutant NSCLC.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • EGFR-mutant NSCLC PDX model

  • This compound (TNO155) formulated for oral administration

  • EGFR inhibitor (e.g., osimertinib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant tumor fragments from the PDX model subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, EGFR inhibitor monotherapy, combination therapy).

  • Administer the treatments orally at the specified doses and schedule (e.g., daily).

  • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition as the percentage change in tumor volume in the treated groups compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_SHP2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SHP2_inactive SHP2 (inactive) EGFR->SHP2_inactive Recruits & Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes activation This compound This compound This compound->SHP2_inactive Stabilizes inactive state EGFRi EGFR Inhibitor EGFRi->EGFR Inhibits

Caption: EGFR-SHP2 Signaling Pathway and Points of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture EGFR-Mutant NSCLC Cell Lines Treatment_IV Treat with this compound, EGFRi, or Combo Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (72-120h) Treatment_IV->Viability_Assay Data_Analysis_IV Analyze Cell Proliferation Viability_Assay->Data_Analysis_IV PDX_Implantation Implant PDX Tumors in Mice Tumor_Growth Allow Tumors to Reach Palpable Size PDX_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_IVV Treat with this compound, EGFRi, or Combo Randomization->Treatment_IVV Tumor_Measurement Measure Tumor Volume (2-3x per week) Treatment_IVV->Tumor_Measurement Data_Analysis_IVV Analyze Tumor Growth Inhibition Tumor_Measurement->Data_Analysis_IVV

Caption: Preclinical Experimental Workflow.

Safety Operating Guide

Navigating the Safe Disposal of SHP389: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like SHP389 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell growth signaling pathways. Its improper disposal can pose significant health and environmental risks. The following procedures are based on general best practices for hazardous chemical waste and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol for this compound

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant hazardous waste container. This container must also be clearly labeled with "Hazardous Waste," "Toxic," and "this compound," along with the solvent system used (e.g., DMSO, ethanol).

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

2. Decontamination of Work Surfaces:

  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces.

  • Use a suitable deactivating agent if one is known and approved by your EHS department.

  • If a specific deactivating agent is not available, wipe the area with a solvent known to dissolve this compound (such as ethanol or isopropanol) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as solid hazardous waste.

3. Final Disposal:

  • All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. This compound is classified as very toxic to aquatic life with long-lasting effects[1].

Hazard and Safety Data Summary

The following table summarizes the key hazard information for compounds with similar toxicological profiles to this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Hazardous to the Aquatic Environment, Long-TermCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

General Protocol for Preparing this compound for Disposal from a Solution:

  • Identify the appropriate liquid hazardous waste container. Ensure it is compatible with the solvent in which this compound is dissolved.

  • Carefully transfer the this compound solution into the waste container using a funnel to prevent spills. This should be done inside a chemical fume hood.

  • Rinse the original container with a small amount of the same solvent to remove any residual compound. Transfer this rinse solution into the hazardous waste container.

  • Securely cap the hazardous waste container.

  • Update the waste log for the container, if required by your institution.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SHP389_Disposal_Workflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_decontamination Decontamination cluster_final_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood Segregate Segregate Waste (Solid, Liquid, Sharps) FumeHood->Segregate Start Procedure Collect Collect in Labeled Hazardous Waste Containers Segregate->Collect Decontaminate Decontaminate Work Surfaces Collect->Decontaminate DisposeCleaning Dispose of Cleaning Materials as Hazardous Waste Decontaminate->DisposeCleaning Store Store Sealed Containers in Accumulation Area DisposeCleaning->Store EHS Arrange for EHS Pickup Store->EHS

A logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.

References

Essential Safety and Handling Protocols for SHP389

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is a generalized template for handling potentially hazardous chemical compounds in a laboratory setting. "SHP389" is not a publicly documented substance; therefore, this document is illustrative. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical to be handled and adapt these procedures accordingly.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound. All PPE should be inspected before use and be of a safe design and construction.[3]

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatN95 or higher-rated respirator (if not in a ventilated enclosure)
Solution Preparation and Handling Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat or apronRequired if not handled in a fume hood
Cell Culture and In Vitro Assays Safety glasses with side shieldsSterile nitrile glovesLab coatNot generally required if handled in a biosafety cabinet
Animal Dosing and Handling Safety glasses with side shields or gogglesNitrile glovesLab coat or disposable gownN95 respirator may be required based on aerosolization risk

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of this compound.

Operational Plan:
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a calibrated analytical balance, fume hood, and necessary utensils are available and clean.

    • Have spill containment materials readily accessible.

  • Weighing and Reconstitution:

    • Perform all weighing and initial reconstitution of solid this compound within a chemical fume hood or other ventilated enclosure.

    • Use anti-static weigh paper or boats.

    • Slowly add solvent to the solid to avoid aerosolization.

  • General Handling:

    • Always handle solutions of this compound within a fume hood.

    • Use positive displacement pipettes for accurate and safe liquid handling.

    • Avoid creating aerosols.

Storage Plan:
  • Short-Term Storage: Store stock solutions at 2-8°C for up to one week, protected from light.

  • Long-Term Storage: Aliquot and store at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

  • Solid Compound: Store at room temperature in a desiccator, away from incompatible materials.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and other solid materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Emergency Procedures

Immediate and appropriate response to emergencies is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If the spill is large or you are unsure how to proceed, contact Environmental Health and Safety.

    • For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. Collect all contaminated materials in a sealed hazardous waste container.

Visualizing Experimental and Logical Workflows

Experimental Workflow for this compound In Vitro Efficacy Testing

prep Prepare this compound Stock Solution treatment Treat Cells with this compound Dilutions prep->treatment cell_culture Culture Target Cells seeding Seed Cells in Assay Plates cell_culture->seeding seeding->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Viability/Activity Assay incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis

Caption: A typical workflow for assessing the in vitro efficacy of this compound.

Hypothetical Signaling Pathway Affected by this compound

receptor Receptor Tyrosine Kinase downstream_kinase Downstream Kinase receptor->downstream_kinase This compound This compound This compound->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SHP389
Reactant of Route 2
SHP389

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.